5-Amino-3-methylpyridine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGVUDGLKVQZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619017 | |
| Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252056-70-5 | |
| Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Amino-3-methylpyridine-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-3-methylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from commercially available 2-chloro-3-methylpyridine. This document outlines detailed experimental methodologies for each key transformation, presents quantitative data in a structured format, and includes graphical representations of the synthetic route.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step sequence involving nitration, cyanation, and subsequent reduction of the nitro group. This pathway is designed to regioselectively introduce the required functional groups onto the pyridine ring.
Caption: Proposed synthesis pathway for this compound.
Step 1: Nitration of 2-Chloro-3-methylpyridine
The initial step involves the regioselective nitration of 2-chloro-3-methylpyridine to introduce a nitro group at the 5-position. The directing effects of the existing chloro and methyl substituents favor this outcome.
Experimental Protocol
Method: Classical Nitration with Mixed Acid
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Procedure: a. To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material). b. Cool the acid to 0-5 °C in an ice-salt bath. c. Slowly add 2-chloro-3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.[1] d. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.[1] e. Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.[1] f. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. g. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. h. Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a pH of 7-8 is reached. i. The product, 2-chloro-3-methyl-5-nitropyridine, will precipitate as a solid. j. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-methylpyridine | [1] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |
| Temperature | 0-15 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Expected Product | 2-Chloro-3-methyl-5-nitropyridine | [1] |
Step 2: Cyanation of 2-Chloro-3-methyl-5-nitropyridine
The chloro group at the 2-position is subsequently displaced by a cyanide group. A palladium-catalyzed cyanation reaction is a highly effective method for this transformation.
Experimental Protocol
Method: Palladium-Catalyzed Cyanation
-
Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Procedure: a. To the flask, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq.), zinc cyanide (Zn(CN)₂) (0.6-1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%). b. Add an anhydrous, degassed solvent such as N,N-dimethylformamide (DMF). c. Purge the flask with nitrogen or argon for 15-20 minutes. d. Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1] e. After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. f. Wash the filtrate with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield 5-Nitro-3-methylpyridine-2-carbonitrile.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-methyl-5-nitropyridine | [1] |
| Reagents | Zn(CN)₂, Pd(PPh₃)₄ | |
| Solvent | DMF | [1] |
| Temperature | 100-140 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| Expected Product | 5-Nitro-3-methylpyridine-2-carbonitrile |
Step 3: Reduction of 5-Nitro-3-methylpyridine-2-carbonitrile
The final step is the reduction of the nitro group to an amine. This can be achieved using various methods, with catalytic hydrogenation being a clean and efficient option that is generally compatible with the nitrile functionality. Alternatively, metal-acid systems can be employed.
Experimental Protocol
Method A: Catalytic Hydrogenation
-
Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.
-
Procedure: a. To the reaction vessel, add 5-Nitro-3-methylpyridine-2-carbonitrile (1.0 eq.) and a suitable solvent such as ethanol or methanol. b. Add palladium on activated carbon (Pd/C, 5-10 wt. %, 1-5 mol% Pd) to the solution.[1] c. Seal the vessel and purge it with nitrogen, followed by hydrogen gas. d. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.[1] e. Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). f. Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify by recrystallization or silica gel column chromatography to yield this compound.
Method B: Reduction with Iron in Acidic Media
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure: a. To a stirred suspension of iron powder (Fe, 3-5 eq.) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid (HCl) or acetic acid. b. Heat the mixture to reflux. c. Add a solution of 5-Nitro-3-methylpyridine-2-carbonitrile (1.0 eq.) in ethanol dropwise to the refluxing mixture. d. Continue to heat at reflux for 2-4 hours or until the reaction is complete. e. Cool the reaction mixture to room temperature and filter through celite to remove the iron salts. f. Concentrate the filtrate, and then basify with a solution of sodium bicarbonate or sodium hydroxide. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the desired product.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron/Acid | Reference |
| Starting Material | 5-Nitro-3-methylpyridine-2-carbonitrile | 5-Nitro-3-methylpyridine-2-carbonitrile | |
| Reagents | H₂, Pd/C | Fe, HCl (or AcOH) | [1] |
| Solvent | Ethanol or Methanol | Ethanol/Water | [1] |
| Temperature | Room Temperature | Reflux | [1] |
| Pressure | 1-4 atm | Atmospheric | [1] |
| Expected Product | This compound | This compound |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis from the starting material to the final product, highlighting the key transformations.
Caption: Logical workflow for the synthesis of this compound.
This guide provides a robust and logical pathway for the synthesis of this compound. The experimental conditions are based on well-established chemical transformations and can be adapted and optimized for specific laboratory settings. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-Amino-3-methylpyridine-2-carbonitrile. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Properties
Quantitative data for this compound and its isomers are summarized below. While experimental data for the target compound is limited, predicted values and data from structurally similar molecules offer valuable insights.
| Property | This compound | 2-Amino-3-methyl-5-cyanopyridine | 6-Amino-2-methylpyridine-3-carbonitrile | 3-Amino-2-cyano-5-methylpyridine |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| Melting Point (°C) | No data available | 196 - 204 | 160.0 - 170.0 | 154 |
| Boiling Point (°C) | 370.3 ± 42.0 (Predicted) | No data available | No data available | No data available |
| pKa | 0.91 ± 0.20 (Predicted) | No data available | No data available | No data available |
| logP | No data available | No data available | No data available | No data available |
| Solubility | No data available | No data available | No data available | No data available |
Synthesis and Experimental Protocols
Caption: A potential multi-step synthesis workflow for this compound.
Detailed Methodologies (Adapted from Analogous Syntheses)
Step 1: Nitration of 2-Chloro-3-methylpyridine
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Procedure: a. To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material). b. Cool the acid to 0-5 °C in an ice-salt bath. c. Slowly add 2-chloro-3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C. d. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C. e. Add the nitrating mixture dropwise to the solution
An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile (CAS 252056-70-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity and detailed experimental properties of 5-Amino-3-methylpyridine-2-carbonitrile (CAS 252056-70-5) is limited. This guide consolidates available data and provides informed estimations based on analogous compounds to serve as a resource for research and development.
Core Compound Identification and Properties
This compound is a substituted aminopyridine, a class of heterocyclic compounds recognized for its versatile role as a scaffold in medicinal chemistry. The presence of amino, methyl, and cyano functional groups on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 252056-70-5 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₇N₃ | [] |
| Molecular Weight | 133.15 g/mol | [] |
| Canonical SMILES | CC1=CC(=CN=C1C#N)N | [] |
| InChI Key | MXGVUDGLKVQZPB-UHFFFAOYSA-N | [] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Likely a solid at room temperature | Inferred |
Synthesis and Experimental Protocols
While a specific synthetic protocol for this compound is not detailed in the available literature, a highly analogous procedure for the synthesis of its positional isomer, 3-Amino-5-methylpyridine-2-carbonitrile, suggests a viable synthetic route. This would likely involve the cyanation of a corresponding 2-halopyridine precursor. A proposed synthetic workflow is outlined below.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of a positional isomer and should be optimized for the target compound.
Objective: To synthesize this compound from a 2-halo-3-methyl-5-aminopyridine precursor.
Materials:
-
2-Chloro-3-methyl-5-aminopyridine (or other 2-halo equivalent)
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel equipped for inert atmosphere conditions, dissolve 2-chloro-3-methyl-5-aminopyridine (1.0 eq.) in anhydrous DMF.
-
Add zinc cyanide (1.0 eq.) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Heat the mixture to approximately 100-120 °C and maintain stirring under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield the final product.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following hazard information is inferred from analogous aminopyridine carbonitrile compounds.
Table 2: Inferred Hazard Profile
| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Statements (Inferred) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications in Drug Development
While no specific biological targets or therapeutic applications have been documented for this compound, the aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Compounds containing this core have been investigated for a wide range of biological activities. For instance, a positional isomer, 3-Amino-5-methylpyridine-2-carbonitrile, has been utilized in the synthesis of chemokine receptor 9 (CCR9) antagonists, which have potential applications in treating inflammatory bowel disease.
The general workflow for investigating a novel compound like this compound in a drug discovery context is illustrated below.
Caption: General workflow for the progression of a novel compound in drug discovery.
Conclusion
This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While current publicly available data is sparse, its structural similarity to other biologically active aminopyridines suggests it could serve as a valuable building block for the synthesis of novel compounds with therapeutic potential. Further research is warranted to elucidate its physicochemical properties, develop optimized synthetic routes, and investigate its biological activity profile. This would be the first step in determining if this compound or its derivatives could be candidates for future drug development programs.
References
Spectroscopic Analysis of 5-Amino-3-methylpyridine-2-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
IUPAC Name: 5-Amino-3-methylpyridine-2-carbonitrile Molecular Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol CAS Number: 252056-70-5
Data Presentation
Quantitative spectroscopic data for this compound is not available in the referenced search results. The following tables are provided as templates for the presentation of such data once it is experimentally obtained.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | H-4 | |||
| Data not available | H-6 | |||
| Data not available | -NH₂ | |||
| Data not available | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C2 |
| Data not available | C3 |
| Data not available | C4 |
| Data not available | C5 |
| Data not available | C6 |
| Data not available | -CN |
| Data not available | -CH₃ |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | N-H stretch (amine) | |
| Data not available | C-H stretch (aromatic) | |
| Data not available | C-H stretch (aliphatic) | |
| Data not available | C≡N stretch (nitrile) | |
| Data not available | C=C, C=N stretch (pyridine ring) | |
| Data not available | N-H bend (amine) | |
| Data not available | C-H bend (aromatic) | |
| Data not available | C-H bend (aliphatic) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M]⁺ | |
| Data not available | Fragment ions |
Experimental Protocols
The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID). Standard parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.
-
-
Data Processing: The raw FID data is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is chosen. For a relatively small and stable organic molecule, Electron Ionization (EI) is a common choice, which provides detailed fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative ion abundance against the m/z ratio.
Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The Chemical Versatility of 5-Amino-3-methylpyridine-2-carbonitrile: A Technical Guide for Researchers
An In-depth Exploration of the Synthetic Potential of a Key Heterocyclic Building Block
For Immediate Release
Shanghai, China – December 29, 2025 – 5-Amino-3-methylpyridine-2-carbonitrile, a multifaceted heterocyclic compound, is a valuable building block for the synthesis of a wide array of complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical reactivity, offering insights into the synthetic transformations of its constituent functional groups: the aromatic amino group, the cyano group, and the pyridine ring. This document is intended to serve as a foundational resource for researchers, chemists, and professionals in drug discovery and development.
Core Reactivity and Synthetic Utility
This compound, identified by its CAS number 252056-70-5, possesses a unique arrangement of functional groups that allows for a diverse range of chemical modifications. The electron-donating amino group and the electron-withdrawing cyano group, in conjunction with the inherent reactivity of the pyridine nucleus, make it a versatile precursor for the synthesis of novel heterocyclic systems and pharmaceutical intermediates. A related isomer, 3-Amino-5-methylpyridine-2-carbonitrile, is a known reactant in the preparation of chemokine receptor 9 (CCR9) antagonists, which are under investigation for the treatment of inflammatory bowel disease, highlighting the potential of this class of compounds in drug discovery.[1]
Reactions of the Amino Group
The primary amino group at the 5-position is a key site for a variety of chemical transformations, including diazotization, acylation, and alkylation, opening avenues for further functionalization.
Diazotization: Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The resulting diazonium salt is a versatile intermediate that can be subjected to a range of Sandmeyer and related reactions to introduce a variety of substituents, such as halides, hydroxyl, and cyano groups. While specific protocols for this compound are not extensively documented, general procedures for the diazotization of aminopyridines are well-established. A common application of this reaction is hydrodediazoniation, the replacement of the amino group with hydrogen, which can be a useful defunctionalization step in a multi-step synthesis.[2]
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic properties of the molecule and are often employed in the synthesis of biologically active compounds.
Reactions of the Cyano Group
The cyano group is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. For instance, the hydrolysis of nicotinonitrile to nicotinic acid is a key step in the industrial production of niacin (Vitamin B3).[3]
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible linker in drug candidates.
Ritter Reaction: In the presence of a strong acid, nitriles can react with carbocation precursors (e.g., tertiary alcohols or alkenes) in a Ritter reaction to form N-substituted amides.[4] This reaction provides a direct method for the introduction of an amide functionality.
Reactions Involving the Pyridine Ring and Cyclocondensation
The combination of the amino and cyano groups in an ortho-like disposition on the pyridine ring makes this compound an excellent substrate for cyclocondensation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.
Synthesis of Fused Pyrimidines: Aminonitriles are common precursors for the synthesis of fused pyrimidine rings. For example, multicomponent reactions involving aldehydes, malononitrile, and amidines are used to produce 4-amino-5-pyrimidinecarbonitriles.[5] Similarly, this compound is expected to react with various reagents to form pyridopyrimidine derivatives.
Synthesis of Fused Thiophenes (Gewald Reaction): While the classical Gewald reaction involves an active methylene nitrile, elemental sulfur, and a ketone or aldehyde, aminonitriles can also be utilized in the synthesis of thieno-fused systems. The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles in Mannich-type reactions to form hexahydrothieno[2,3-d]pyrimidines demonstrates the utility of aminonitriles in building complex heterocyclic systems.[6]
Quantitative Data
While specific quantitative data for the reactivity of this compound is limited in the public domain, the following table provides representative yields for analogous reactions found in the literature for related aminopyridine carbonitrile derivatives. This data can serve as a benchmark for estimating the expected efficiency of similar transformations with the target molecule.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyanation | 2-chloro-5-methylpyridin-3-amine | Zn(CN)2, Pd(PPh3)4, DMF, 105 °C, 20h | 3-amino-5-methylpyridine-2-carbonitrile | 65 | [1] |
| Bromination | 2-aminopyridine | Br2, Acetic Acid | 2-amino-5-bromopyridine | 62-67 | [7] |
| Nitration | 2-amino-5-bromopyridine | 95% HNO3, H2SO4, 0-60 °C | 2-amino-5-bromo-3-nitropyridine | Not specified | [7] |
| Reduction of Nitro Group | 2-amino-5-bromo-3-nitropyridine | Reduced Iron, EtOH, H2O, HCl | 2,3-diamino-5-bromopyridine | Not specified | [7] |
| Debromination | 2,3-diamino-5-bromopyridine | H2, 5% Pd/SrCO3, NaOH solution | 2,3-diaminopyridine | Not specified | [7] |
Experimental Protocols
General Procedure for Diazotization and Sandmeyer Reaction (Hypothetical for this compound):
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., HBr or HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period.
-
For a Sandmeyer reaction, add a solution of the appropriate copper(I) salt (e.g., CuBr, CuCl, or CuCN) to the diazonium salt solution and warm to the required temperature to facilitate the substitution.
-
Isolate the product by extraction and purify by chromatography or recrystallization.
General Procedure for Cyclocondensation to form a Fused Pyrimidine Ring (Hypothetical for this compound):
-
To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), add the desired coreactant (e.g., a B-dicarbonyl compound, an orthoformate, or a related synthon).
-
Add a catalytic amount of an acid or base, if required, to promote the reaction.
-
Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reactivity
The following diagrams, generated using the DOT language, illustrate the key reactive sites and potential synthetic pathways of this compound.
Conclusion
This compound is a promising and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. While specific, detailed reactivity studies on this particular isomer are not extensively reported, its chemical behavior can be confidently predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding of its synthetic potential, offering researchers a starting point for the design and execution of novel synthetic routes in their pursuit of new chemical entities. Further experimental investigation into the specific reaction conditions and quantitative outcomes for this molecule will undoubtedly expand its utility and application in the scientific community.
References
- 1. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic motif. Within this class, aminopyridine-2-carbonitriles represent a privileged structural framework due to their versatile biological activities. This technical guide focuses on the synthesis, biological evaluation, and structure-activity relationships of 5-Amino-3-methylpyridine-2-carbonitrile and its structural analogs and derivatives. We provide a comprehensive overview of their potential as anticancer and antimicrobial agents, with a particular focus on their mechanism of action as kinase inhibitors. Detailed experimental protocols for synthesis and biological assays are included to facilitate further research and development in this promising area of drug discovery.
Introduction
Pyridine and its derivatives are of immense interest in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with a wide range of biological activities. The electronic properties and ability of the pyridine ring to participate in various interactions make it an attractive scaffold for the design of novel therapeutic agents. The aminopyridine-2-carbonitrile core, in particular, has been identified as a key pharmacophore in compounds exhibiting anticancer, antimicrobial, and other therapeutic properties.
This guide specifically explores the chemical space around this compound, a molecule with the potential for further derivatization to optimize its biological activity. We will delve into the synthesis of its analogs, present their biological data in a structured format, and provide detailed experimental methodologies to aid researchers in this field.
Synthesis of this compound and its Analogs
The synthesis of substituted aminopyridine-2-carbonitriles can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring through multi-component reactions or the modification of a pre-existing pyridine scaffold.
Synthesis of 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
A one-pot multicomponent condensation reaction is a highly efficient method for the synthesis of functionalized pyridines.
-
Reaction Scheme:
General synthesis of 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles. -
Experimental Protocol: A mixture of an appropriate arylidine (0.06 mol), a primary amine (e.g., ethylamine, aniline) (0.069 mol), and anhydrous zinc chloride (0.09 mol) in dry ethanol (20 mL) is stirred at 80°C for 5 hours. The resulting precipitate is filtered and recrystallized from ethanol and then methanol to yield the final product.[1]
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of aminopyridine-2-carbonitrile have demonstrated significant potential as both anticancer and antimicrobial agents. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of aminopyridine-2-carbonitrile derivatives against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of key protein kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
3.1.1. VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
-
Signaling Pathway:
3.1.2. Cytotoxicity Data
The cytotoxic effects of various aminopyridine-2-carbonitrile analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Compound ID Substitution Pattern Cancer Cell Line IC50 (µM) Reference S1 2-amino-4-phenyl-6-(ethylamino)-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.45 [1] MDA-MB-231 (Breast) 28.2 [1] S2 2-amino-4-phenyl-6-(cyclohexylamino)-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.85 [1] S3 2-amino-4-phenyl-6-amino-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.1 [1] MDA-MB-231 (Breast) 69.2 [1] S4 2-amino-4-phenyl-6-(phenylamino)-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.56 [1] MDA-MB-231 (Breast) 81.3 [1]
Antimicrobial Activity
Substituted aminopyridine carbonitriles have also been investigated for their antimicrobial properties. The minimal inhibitory concentration (MIC) is a key parameter to quantify their efficacy against various bacterial and fungal strains.
Compound Class Test Organism MIC (µg/mL) Substituted aminopyridines Bacillus subtilis 12.5 - 25 Staphylococcus aureus 25 - 50 Escherichia coli 50 - 100 Candida albicans >100
Note: The table provides a general range of MIC values observed for various aminopyridine derivatives. Specific data for this compound and its direct analogs is limited in the public domain.
Experimental Protocols
To facilitate further research, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Workflow:
Workflow for the MTT cytotoxicity assay.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
[2] 2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
[2] 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
[2] 4. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
[2] 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
[3]
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Protocol:
-
Reaction Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Plate Setup: Add the master mixture to the wells of a 96-well plate. Add the test compound at various concentrations to the test wells and a vehicle control to the positive control wells.
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate using a suitable detection reagent (e.g., a luminescence-based ATP detection reagent or a phospho-specific antibody).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The available data, primarily from related structural analogs, suggests that these compounds can exhibit potent biological activity. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, provides a clear rationale for their anticancer effects.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable a more detailed elucidation of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Further investigation into their mechanism of action and in vivo efficacy will be crucial for their translation into clinical candidates. The detailed protocols provided in this guide aim to facilitate these future research endeavors.
References
A Technical Guide to the Biological Activity of Substituted Aminopyridine Carbonitriles
Abstract
Substituted aminopyridine carbonitriles represent a class of heterocyclic compounds with significant therapeutic potential, demonstrated by their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these compounds. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on their anticancer, antimicrobial, kinase inhibitory, and neurological activities. The guide summarizes quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows. The versatility of the aminopyridine carbonitrile scaffold makes it a privileged structure in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications.[1][2][3][4]
Introduction
The pyridine skeleton is a fundamental structural motif in numerous natural products and pharmaceutical agents.[1] Among its derivatives, aminopyridine carbonitriles have garnered substantial attention due to their chemical tractability and diverse pharmacological profiles.[2][3] These compounds serve as excellent scaffolds in drug discovery, capable of interacting with a wide array of biological targets, including enzymes and receptors, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[3][5][6] The presence of amino and carbonitrile functional groups on the pyridine ring allows for extensive chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This guide aims to synthesize the current knowledge on substituted aminopyridine carbonitriles, focusing on their biological activities, the experimental methods used for their evaluation, and the underlying molecular mechanisms.
Synthesis Strategies
The synthesis of substituted aminopyridine carbonitriles is often achieved through efficient and versatile multicomponent reactions. A common and attractive method involves the condensation of malononitrile, various aldehydes, and thiols, which allows for the introduction of diverse functional groups onto the pyridine ring in a single step.[1] Another well-established approach is the one-pot reaction of enaminones with malononitrile and substituted amines under solvent-free conditions, providing easy access to a variety of 2-amino-3-cyanopyridine derivatives.[5][7]
Caption: Generalized workflow for multicomponent synthesis.
Key Biological Activities and Mechanisms of Action
Kinase Inhibition
The aminopyridine scaffold is an effective pharmacophore for kinase inhibitors, largely because it can mimic the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases.[6] This competitive inhibition blocks the phosphorylation of substrate proteins, thereby disrupting cellular signaling pathways crucial for cell proliferation and survival.
Caption: ATP-competitive binding mechanism of kinase inhibitors.
Derivatives have shown potent activity against several key kinases:
-
JAK2 Kinase: 6-aminopyrazolyl-pyridine-3-carbonitriles have been identified as Janus Kinase 2 (JAK2) inhibitors, which are crucial in cytokine signaling pathways implicated in myeloproliferative disorders.[8]
-
Src Kinase: 4-anilino-7-pyridyl-3-quinolinecarbonitriles were developed as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[9]
-
CDK/HDAC Dual Inhibition: Novel aminopyridine derivatives have been discovered that dually inhibit cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), a synergistic approach to enhance antitumor effects.[10]
-
HIV-1 Integrase: Certain 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles exhibit inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.[1]
Anticancer Activity
The anticancer properties of aminopyridine carbonitriles are often linked to their kinase inhibitory functions but also extend to other mechanisms.[11][12] They have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), ovarian (A2780), and liver (HepG2) cancer cells.[11][12][13][14] Some compounds have shown efficacy even in cisplatin-resistant cell lines, suggesting their potential to overcome drug resistance.[3]
Antimicrobial Activity
Aminopyridine carbonitriles exhibit a broad spectrum of antimicrobial activity.[4]
-
Antibacterial: High activity has been observed against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[5][7] Certain derivatives also show efficacy against Gram-negative bacteria like Escherichia coli and Salmonella typhi.[1]
-
Antitubercular: Piperidinothiosemicarbazone derivatives of aminopyridine carbonitriles have displayed significant activity against both standard and resistant strains of Mycobacterium tuberculosis.[15]
Neurological Activity
The parent compound 4-aminopyridine (4-AP) is a well-known potassium (K+) channel blocker.[16][17] In demyelinating neurological diseases like multiple sclerosis, K+ channels become exposed on the axonal membrane, leading to current leakage and impaired nerve impulse conduction.[17] By blocking these exposed channels, 4-AP enhances signal transduction along demyelinated axons, providing symptomatic relief.[17] This mechanism of action is distinct from the activities of more complex substituted derivatives but highlights the inherent neurological potential of the aminopyridine core.
Caption: 4-Aminopyridine restores nerve conduction by blocking K+ channels.
Quantitative Biological Data
The biological activities of various substituted aminopyridine carbonitriles are summarized below.
Table 1: Kinase and Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | HIV-1 Integrase | 4 µM | [1] |
| 6-Aminopyrazolyl-pyridine-3-carbonitriles | JAK2 Kinase | Potent Inhibition | [8] |
| Aminopyridine-based derivative (8e) | CDK9 | 88.4 nM | [10] |
| Aminopyridine-based derivative (8e) | HDAC1 | 168.9 nM | [10] |
| Aminopyrimidine-based derivative (9e) | FLT3 | 30.4 nM | [10] |
| Aminopyrimidine-based derivative (9e) | HDAC1 | 52.4 nM |[10] |
Table 2: Anticancer Activity Data
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (7a, 7d) | NCI-H460 (Lung) | > Doxorubicin | [13] |
| Pyrido[2,3-d]pyrimidine (7a, 7d) | HepG2 (Liver) | > Doxorubicin | [13] |
| Pyrido[2,3-d]pyrimidine (7a, 7d) | HCT-116 (Colon) | > Doxorubicin | [13] |
| Amino acid conjugates of aminopyridine | A2780 (Ovarian) | Significant | [14] |
| Amino acid conjugates of aminopyridine | A2780CISR (Resistant) | Significant |[14] |
Table 3: Antimicrobial Activity Data
| Compound Class/Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pentasubstituted pyridine (IV) | Escherichia coli | 62.5 | [1] |
| Pentasubstituted pyridine (IV) | Salmonella typhi | 100 | [1] |
| 2-Aminopyridine derivative (2c) | S. aureus | 0.039 | [5] |
| 2-Aminopyridine derivative (2c) | B. subtilis | 0.039 | [5] |
| Piperidinothiosemicarbazone (14) | M. tuberculosis (Standard) | 2 | [15] |
| Piperidinothiosemicarbazone (14) | M. tuberculosis (Resistant) | 4 |[15] |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a common method for measuring kinase activity and inhibition in a high-throughput format.[6]
Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is based on Fluorescence Resonance Energy Transfer (FRET). A biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-linked acceptor fluorophore are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity, generating a FRET signal that is proportional to kinase activity.
Protocol:
-
Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and the test aminopyridine carbonitrile compound (or DMSO as a control) in a suitable kinase buffer.
-
Dispense the mixture into a low-volume 384-well plate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and an XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor/donor signals and determine the percent inhibition for each compound concentration to calculate the IC50 value.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 14. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-3-methylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages information on closely related isomers and analogous structures to present a thorough analysis. The guide covers its physicochemical properties, a proposed synthesis protocol, and explores its potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyridine-based compounds.
Introduction
This compound (CAS No: 252056-70-5) is a substituted aminopyridine that holds potential as a scaffold in the development of therapeutic agents. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds. The presence of a nitrile group and a methyl group on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for combinatorial chemistry and targeted drug design. While specific research on this compound is scarce, the broader class of aminopyridine carbonitriles has been investigated for various therapeutic targets.
Physicochemical Properties
| Property | Value (this compound) | Comparative Value (3-Amino-5-methylpyridine-2-carbonitrile)[1] |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol |
| CAS Number | 252056-70-5 | 1001635-30-8 |
| Appearance | Likely a solid | White solid |
| Melting Point | Not available | 154 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Discovery and History
The specific discovery and detailed historical account of this compound are not well-documented in peer-reviewed scientific literature. It is plausible that this compound was first synthesized and cataloged as part of a larger library of compounds in a patent application focused on novel heterocyclic scaffolds for drug discovery. The exploration of substituted aminopyridines as potential therapeutic agents has been a longstanding effort in medicinal chemistry, and this compound likely emerged from such research programs.
Synthesis and Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for structurally related compounds. A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable aminopyridine precursor.
A logical synthetic approach would be the cyanation of a halogenated aminomethylpyridine. Below is a proposed experimental protocol based on the synthesis of the isomeric compound, 3-Amino-5-methylpyridine-2-carbonitrile.[1]
Proposed Synthesis of this compound
Detailed Experimental Protocol (Inferred):
-
Reaction Setup: In a 20 mL reaction vial, dissolve 1.0 g (approximately 7 mmol, 1 eq.) of 2-chloro-3-methyl-5-aminopyridine in 15 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add 821 mg (approximately 7 mmol, 1 equiv) of zinc cyanide (Zn(CN)₂). Degas the reaction mixture with argon for 10 minutes. Subsequently, add 405 mg (approximately 0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Reaction Conditions: Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours under an argon atmosphere.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product, this compound.
Quantitative Data (Comparative)
As experimental spectral data for this compound is not publicly available, the data for its isomer, 3-Amino-5-methylpyridine-2-carbonitrile , is provided below for comparative purposes.[1]
| Spectral Data Type | Values for 3-Amino-5-methylpyridine-2-carbonitrile |
| Infrared (IR) ν (cm⁻¹) | 3404, 2216, 1600, 1465, 1339, 1230, 858, 739 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq) |
Applications in Drug Discovery and Development
While there are no specific studies detailing the biological activity of this compound, the broader class of aminopyridine carbonitriles has shown significant promise in medicinal chemistry.
Potential as Kinase Inhibitors
Many substituted pyridine and pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer. For instance, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.
Scaffold for Novel Therapeutics
The structural features of this compound make it a versatile scaffold for the synthesis of more complex molecules. The amino group can be readily functionalized to introduce various side chains, allowing for the exploration of structure-activity relationships (SAR). The nitrile group can also be transformed into other functional groups, further expanding the chemical space that can be accessed from this starting material.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with potential applications in drug discovery and development. While a detailed historical and experimental profile of this specific compound is lacking in the public domain, this guide provides a comprehensive overview based on available data for closely related structures. The proposed synthesis and the discussion of its potential as a kinase inhibitor scaffold offer a solid foundation for researchers to initiate further investigation into this and related aminopyridine derivatives. Future studies are warranted to elucidate the precise biological activities and therapeutic potential of this compound.
References
Safety and Handling of 5-Amino-3-methylpyridine-2-carbonitrile in the Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for the safe handling of 5-Amino-3-methylpyridine-2-carbonitrile in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound (CAS No. 252056-70-5) was not publicly available at the time of writing. The information herein is compiled from data on structurally similar compounds and general principles of chemical safety. It is imperative that users of this compound conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a substituted aminopyridine derivative. Compounds of this class are common intermediates in medicinal chemistry and drug development. The presence of an amino group, a nitrile group, and a pyridine ring suggests that this compound may exhibit biological activity and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a summary of the potential hazards, recommended handling procedures, and emergency protocols based on available data for analogous compounds.
Hazard Identification and Classification
While specific quantitative toxicological data for this compound is not available, an analysis of closely related aminopyridine carbonitriles allows for an extrapolated hazard assessment. The primary hazards are anticipated to be related to acute toxicity, skin and eye irritation, and potential respiratory irritation.
GHS Classification (Predicted)
The following GHS classification is predicted based on data from structurally similar compounds such as 2-Amino-5-methylpyridine-3-carbonitrile and 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.[1][2]
Table 1: Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Hazard Summary
-
Oral Toxicity: Expected to be toxic or harmful if ingested.
-
Dermal Toxicity: Expected to be toxic or harmful if it comes into contact with the skin.
-
Inhalation Toxicity: Dust or aerosols may be harmful if inhaled.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 252056-70-5 | [3][] |
| Molecular Formula | C₇H₇N₃ | [3][] |
| Molecular Weight | 133.15 g/mol | [3][] |
| Appearance | Solid (predicted) | - |
| Stability | Stable under normal laboratory conditions. | [5] |
Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | - Nitrile or neoprene gloves (inspect for tears before use). - A lab coat or chemical-resistant apron. |
| Respiratory Protection | - Use in a well-ventilated area, preferably a chemical fume hood. - If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Safe Handling Practices
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Store in a tightly sealed container.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the synthesis of a related compound, 3-Amino-5-methylpyridine-2-carbonitrile, provides a relevant example of handling procedures in a synthetic chemistry context.[6]
Example Synthetic Protocol: Cyanation of a Halopyridine (Adapted)
This protocol is for illustrative purposes and should be adapted based on a specific reaction and risk assessment.
Reaction: Conversion of a chloro-aminopyridine to the corresponding nitrile using a cyanide source.
Materials:
-
2-chloro-5-methylpyridin-3-amine (or similar precursor)
-
Zinc cyanide (or other cyanide source)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous DMF (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon) to protect the catalyst and any sensitive reagents.
-
Reagent Addition: In a fume hood, dissolve the chloro-aminopyridine in anhydrous DMF in a suitable reaction vessel.
-
Add the zinc cyanide to the solution.
-
Degas the mixture.
-
Add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress.
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove solids. The filtrate is then typically concentrated under reduced pressure.
-
Purification: The crude product is purified, for example, by column chromatography.
Safety Considerations during the Protocol:
-
Cyanide Handling: Zinc cyanide is highly toxic. All handling of cyanide-containing compounds must be done in a fume hood, and appropriate PPE must be worn. A specific emergency plan for cyanide exposure should be in place.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric. Handle with care and under an inert atmosphere.
-
Solvents: DMF is a reproductive hazard. Handle in a fume hood and avoid skin contact.
Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Leaks
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area. Contact your institution's environmental health and safety department.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
Visualizations
Caption: Workflow for Hazard Mitigation.
Caption: General Laboratory Safety Protocol.
References
- 1. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methylpyridine-3-carbonitrile | C7H7N3 | CID 13070842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of CCR9 Antagonists from 5-Amino-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of CCR9 antagonists derived from 5-amino-3-methylpyridine-2-carbonitrile. The information compiled herein is intended to guide researchers in the development of novel therapeutics targeting the CCR9 receptor, a key mediator in inflammatory bowel disease (IBD).
Introduction to CCR9 and its Role in Inflammatory Disease
The C-C chemokine receptor 9 (CCR9) is a G protein-coupled receptor that plays a crucial role in the migration of T-lymphocytes to the small intestine. Its natural ligand, CCL25, is primarily expressed in the small intestine, creating a specific chemotactic gradient for CCR9-expressing immune cells. In inflammatory conditions such as Crohn's disease, the upregulation of the CCR9/CCL25 axis leads to an excessive accumulation of inflammatory cells in the gut, contributing to the pathogenesis of the disease. Therefore, antagonizing the CCR9 receptor presents a promising therapeutic strategy for the treatment of IBD.
Synthetic Pathway Overview
The synthesis of potent and selective CCR9 antagonists can be achieved through the construction of a pyrazolo[3,4-b]pyridine scaffold, a key pharmacophore in several reported CCR9 inhibitors. The readily available starting material, this compound, serves as a versatile precursor for the elaboration of this privileged heterocyclic system.
A plausible and efficient synthetic route involves the initial conversion of the aminopyridine to a pyrazolopyridine core, followed by functionalization to introduce moieties that enhance binding affinity and selectivity for the CCR9 receptor.
Caption: General synthetic workflow from the starting material to the final CCR9 antagonist.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine Intermediate
This protocol outlines a common method for the cyclization of an aminopyridine carbonitrile to form the core pyrazolo[3,4-b]pyridine structure.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.5 - 2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Functionalization of the Pyrazolopyridine Core (Example: Suzuki Coupling)
This protocol describes a representative Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at a specific position of the pyrazolopyridine core, a common feature in potent CCR9 antagonists. This is a generalized protocol and assumes a halogenated pyrazolopyridine intermediate.
Materials:
-
Halogenated 1H-Pyrazolo[3,4-b]pyridin-3-amine intermediate
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine the halogenated pyrazolopyridine intermediate (1.0 eq), the boronic acid/ester (1.1 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical structure-activity relationship data for a series of pyrazolo[3,4-b]pyridine-based CCR9 antagonists. This data is illustrative and based on general principles observed in medicinal chemistry literature for this target class.
| Compound ID | R1 Group (at Pyrazole N1) | R2 Group (at Pyridine C6) | CCR9 Binding Affinity (IC₅₀, nM) |
| 1a | H | Phenyl | 500 |
| 1b | Methyl | Phenyl | 450 |
| 1c | Isopropyl | Phenyl | 300 |
| 1d | H | 4-Fluorophenyl | 250 |
| 1e | H | 4-Methoxyphenyl | 350 |
| 1f | Isopropyl | 4-Fluorophenyl | 50 |
| 1g | Isopropyl | 3-Pyridyl | 150 |
SAR Summary:
-
Substitution at the pyrazole N1 position: Small alkyl groups, such as isopropyl, appear to be beneficial for potency compared to hydrogen or methyl.
-
Substitution at the pyridine C6 position: Introduction of a substituted phenyl ring, particularly with electron-withdrawing groups like fluorine, enhances binding affinity. Aromatic nitrogen-containing heterocycles are also tolerated.
-
Combined effect: The combination of an isopropyl group at N1 and a 4-fluorophenyl group at C6 resulted in the most potent compound in this hypothetical series.
CCR9 Signaling Pathway
The binding of the chemokine CCL25 to its receptor CCR9 on the surface of T-lymphocytes triggers a cascade of intracellular signaling events. This ultimately leads to cell migration, adhesion, and the perpetuation of the inflammatory response in the gut. Antagonists of CCR9 block this initial binding event, thereby inhibiting the downstream signaling and the recruitment of inflammatory cells.
Caption: Simplified CCR9 signaling pathway and the mechanism of action for CCR9 antagonists.
Conclusion
The synthetic route starting from this compound provides a viable and efficient pathway to access the pyrazolo[3,4-b]pyridine scaffold, a core component of potent CCR9 antagonists. The provided protocols and SAR data offer a foundational framework for researchers to design and synthesize novel inhibitors of the CCR9 receptor for the potential treatment of inflammatory bowel disease. Further optimization of the lead compounds through iterative medicinal chemistry efforts is warranted to improve their pharmacokinetic and pharmacodynamic properties.
Application Notes and Protocols for Coupling Reactions of 5-Amino-3-methylpyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of halogenated 5-Amino-3-methylpyridine-2-carbonitrile derivatives. The methodologies described herein are essential for the synthesis of a diverse range of substituted pyridines, which are key structural motifs in many pharmaceutical agents. The two primary transformations covered are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Introduction
This compound is a valuable starting material in medicinal chemistry. Functionalization of the pyridine ring through cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The protocols provided are based on established methodologies for structurally similar compounds and offer robust starting points for reaction optimization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely utilized palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a powerful tool for the synthesis of biaryl and heteroaryl compounds. The following protocol is adapted from a procedure for the Suzuki coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine and is expected to be highly applicable to halogenated derivatives of this compound.[1]
Quantitative Data
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a halogenated this compound with various arylboronic acids, based on the performance with a close structural analog.[1]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 5-Amino-3-methyl-6-phenylpyridine-2-carbonitrile | 85-90% |
| 2 | 4-Methylphenylboronic acid | 5-Amino-3-methyl-6-(p-tolyl)pyridine-2-carbonitrile | 80-85% |
| 3 | 4-Methoxyphenylboronic acid | 5-Amino-6-(4-methoxyphenyl)-3-methylpyridine-2-carbonitrile | 88-93% |
| 4 | 4-Chlorophenylboronic acid | 5-Amino-6-(4-chlorophenyl)-3-methylpyridine-2-carbonitrile | 75-80% |
| 5 | 4-Fluorophenylboronic acid | 5-Amino-6-(4-fluorophenyl)-3-methylpyridine-2-carbonitrile | 78-83% |
| 6 | 3,5-Difluorophenylboronic acid | 5-Amino-6-(3,5-difluorophenyl)-3-methylpyridine-2-carbonitrile | 70-75% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a 6-bromo-5-amino-3-methylpyridine-2-carbonitrile with an arylboronic acid.
Materials:
-
6-Bromo-5-amino-3-methylpyridine-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.1-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.2 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [1]
-
To a dry Schlenk flask or reaction vial, add 6-bromo-5-amino-3-methylpyridine-2-carbonitrile (1.0 eq), the arylboronic acid (1.1-1.2 eq), and potassium phosphate (2.2 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 2 mL of dioxane and 0.5 mL of water).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, forming a new carbon-nitrogen bond.[2] This reaction is highly valuable for the synthesis of arylamines. The following is a representative protocol for the amination of a halogenated this compound.
Quantitative Data
The following table outlines representative reaction conditions for the Buchwald-Hartwig amination. Yields are generally moderate to high, depending on the specific amine and aryl halide used.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Xantphos (2-4 mol%) |
| Base | Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 h |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of a 6-bromo-5-amino-3-methylpyridine-2-carbonitrile with a primary or secondary amine.
Materials:
-
6-Bromo-5-amino-3-methylpyridine-2-carbonitrile (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)
-
Xantphos (0.02-0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add 6-bromo-5-amino-3-methylpyridine-2-carbonitrile (1.0 eq), the amine (1.1-1.5 eq), cesium carbonate (1.5-2.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and Xantphos (0.02-0.04 eq) to a dry Schlenk tube or sealable vial.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the tube or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Workflow
Signaling Pathway Context
The derivatives synthesized through these coupling reactions are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, substituted pyridines are common scaffolds for kinase inhibitors that target pathways involved in cell proliferation and survival.
Inhibition of a Kinase Signaling Pathway
References
Application Note: A Robust HPLC Method for the Analysis of 5-Amino-3-methylpyridine-2-carbonitrile
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-3-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The described method utilizes a reverse-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for in-process control and final product quality assessment in research, development, and manufacturing environments.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and accurately determining its concentration in reaction mixtures and as a final product is paramount for the safety and efficacy of the resulting drug substances. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for this purpose. This document provides a comprehensive protocol for a robust HPLC method developed and validated for the analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Methanol (HPLC Grade)
-
-
Mobile Phase Additive: Formic Acid (LC-MS Grade)
-
Standard & Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 for the detailed gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount of the material in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
Method Validation Summary
The developed HPLC method was validated for its performance characteristics in accordance with ICH guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Retention Time (RT) | Approximately 6.8 minutes |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Gradient Elution Program
The gradient elution program was optimized to ensure a good peak shape and resolution from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been shown to be linear, accurate, and precise over a practical concentration range. This protocol is well-suited for routine quality control and research applications in the pharmaceutical industry.
Application Note: NMR Characterization of 5-Amino-3-methylpyridine-2-carbonitrile and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-3-methylpyridine-2-carbonitrile is a versatile heterocyclic building block used in the synthesis of various pharmacologically active compounds. Its structure, featuring multiple reactive sites, makes it a valuable scaffold in medicinal chemistry. Accurate structural characterization is paramount for ensuring the identity and purity of this key intermediate and its subsequent derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This application note provides a detailed guide to the NMR characterization of this compound, demonstrates how NMR can be used to differentiate it from its isomers, and outlines protocols for sample preparation and data acquisition.
Part 1: Differentiating Isomers using NMR Spectroscopy
The precise substitution pattern on the pyridine ring is critical for the chemical and biological properties of a molecule. NMR is highly sensitive to the electronic environment of each nucleus, making it the definitive method for distinguishing between isomers. For instance, This compound (Structure A) can be easily confused with its isomer, 3-Amino-5-methylpyridine-2-carbonitrile (Structure B). While both have the same molecular formula (C₇H₇N₃), their NMR spectra are distinctly different.
Below is the reported experimental data for the isomer, 3-Amino-5-methylpyridine-2-carbonitrile , which will be used as a reference for comparison.[1]
Chemical Structure Diagram
Caption: Chemical structures of the target compound and its isomer.
Table 1: Experimental ¹H and ¹³C NMR Data for 3-Amino-5-methylpyridine-2-carbonitrile (Isomer B)[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| ¹H | 2.34 | Singlet (s) | - | 3H | 5-CH₃ |
| 4.37 | Broad Singlet (br s) | - | 2H | 3-NH₂ | |
| 6.93 | Doublet (d) | 2.4 | 1H | H-4 | |
| 7.93 | Doublet (d) | 2.4 | 1H | H-6 | |
| ¹³C | 28.7 | - | - | - | 5-CH₃ |
| 114.9 | - | - | - | C-4 | |
| 116.3 | - | - | - | -CN | |
| 122.6 | - | - | - | C-2 | |
| 138.6 | - | - | - | C-6 | |
| 142.2 | - | - | - | C-5 | |
| 146.3 | - | - | - | C-3 |
Solvent: CDCl₃, ¹H Frequency: 400 MHz, ¹³C Frequency: 101 MHz
Part 2: Predicted NMR Data for this compound (Target Compound)
Based on standard substituent effects on the pyridine ring, a predicted NMR spectrum for the target compound, This compound (Structure A), can be proposed. The electron-donating amino group at C-5 will strongly shield the ortho-proton (H-4) and para-proton (H-6), shifting them upfield compared to the protons in Isomer B. The methyl group at C-3 will have a smaller electronic effect.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Structure A)
| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment | Rationale for Prediction |
| ¹H | ~2.40 | Singlet (s) | - | 3H | 3-CH₃ | Typical chemical shift for a methyl group on a pyridine ring. |
| ~4.0-4.5 | Broad Singlet (br s) | - | 2H | 5-NH₂ | Electron-donating group, protons are exchangeable. | |
| ~7.10 | Doublet (d) | ~2.5 | 1H | H-4 | Shielded by ortho-amino group. | |
| ~7.95 | Doublet (d) | ~2.5 | 1H | H-6 | Less influenced by the amino group, similar to Isomer B. | |
| ¹³C | ~18.5 | - | - | - | 3-CH₃ | Standard aliphatic carbon shift. |
| ~95.0 | - | - | - | C-2 | Shielded by adjacent nitrogen and influenced by nitrile. | |
| ~117.0 | - | - | - | -CN | Typical nitrile carbon shift. | |
| ~123.0 | - | - | - | C-4 | Shielded by adjacent amino group. | |
| ~138.0 | - | - | - | C-3 | Quaternary carbon attached to a methyl group. | |
| ~145.0 | - | - | - | C-6 | Influenced by the ring nitrogen. | |
| ~150.0 | - | - | - | C-5 | Deshielded due to direct attachment of the amino group. |
Part 3: Characterization of Derivatives
NMR is crucial for confirming the successful synthesis of derivatives. For example, acylation of the 5-amino group would lead to predictable changes in the NMR spectrum. A downfield shift of the aromatic protons (H-4 and H-6) would be expected due to the transformation of the electron-donating -NH₂ group into an electron-withdrawing amide group. Furthermore, new signals corresponding to the acyl group (e.g., a -COCH₃ singlet) would appear.
Logical Diagram: Effect of N-Acetylation on ¹H NMR Shifts
References
Application Notes and Protocols for 5-Amino-3-methylpyridine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-methylpyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyridine scaffold is a key feature in a variety of biologically active compounds. This document provides an overview of its applications, particularly in the development of kinase and chemokine receptor inhibitors, along with detailed experimental protocols and data presentation to guide researchers in their drug discovery efforts. The aminopyridine-carbonitrile core serves as a valuable starting point for the synthesis of potent and selective modulators of various signaling pathways implicated in cancer and inflammatory diseases.
Key Applications in Medicinal Chemistry
This compound and its analogs are primarily explored as scaffolds for the synthesis of:
-
PIM Kinase Inhibitors: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are attractive targets for cancer therapy due to their role in cell survival, proliferation, and apoptosis resistance.
-
Chemokine Receptor 9 (CCR9) Antagonists: CCR9 is a chemokine receptor that plays a crucial role in the migration of immune cells to the small intestine. Antagonists of CCR9 are being investigated as potential therapeutics for inflammatory bowel disease (IBD), including Crohn's disease.
While direct examples of bioactive compounds synthesized from this compound with published quantitative data are limited in readily available literature, the closely related isomer, 3-Amino-5-methylpyridine-2-carbonitrile , serves as a valuable case study in the synthesis of CCR9 antagonists.
Data Presentation: Biological Activity of Related Pyridine-Carbonitrile Derivatives
The following tables summarize the biological activities of various pyridine-carbonitrile derivatives, illustrating the potential of this chemical class as kinase inhibitors.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyridothienopyrimidinone Derivatives
| Compound ID | Structure | PIM-1 IC50 (µM) |
| 6c | 2-(2-hydroxyphenyl)-pyridothienopyrimidinone derivative | 4.62 |
| 7a | 2-(2-chlorophenyl)-2,3-dihydro-pyridothienopyrimidinone derivative | 1.18 |
| 7c | 2-(2-fluorophenyl)-2,3-dihydro-pyridothienopyrimidinone derivative | 1.38 |
| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro-pyridothienopyrimidinone derivative | 1.97 |
| 9 | Structurally related pyridothienopyrimidinone | 4.18 |
Data sourced from a study on pyridothienopyrimidinone derivatives as PIM-1 inhibitors, demonstrating the potency of compounds derived from related scaffolds.[1]
Table 2: PI3K Inhibitory Activity of 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives
| Compound ID | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) |
| 17e | - | 55.6 ± 3.8 |
| 17p | 31.8 ± 4.1 | 15.4 ± 1.9 |
| BKM-120 (Control) | 44.6 ± 3.6 | 79.3 ± 11.0 |
This table showcases the inhibitory potential of pyrimidine-5-carbonitrile derivatives against PI3K, another important kinase target in oncology.[2]
Experimental Protocols
Protocol 1: Synthesis of a 3-Amino-5-methylpyridine-2-carbonitrile Derivative (A CCR9 Antagonist Precursor)
This protocol is adapted from the synthesis of the closely related isomer, 3-amino-2-cyano-5-methylpyridine, a key intermediate for CCR9 antagonists.[3]
Materials:
-
2-chloro-5-methylpyridin-3-amine
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Diatomaceous earth
-
Argon gas supply
-
Reaction vial (20 mL)
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, dissolve 1.0 g (7 mmol, 1 eq.) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous DMF in a 20 mL reaction vial.
-
Add 821 mg (7 mmol, 1 equiv) of zinc cyanide to the solution.
-
Degas the reaction mixture with argon for 10 minutes.
-
Add 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:8 v/v) as the eluent.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield the white solid target product, 3-amino-2-cyano-5-methylpyridine.
Protocol 2: In Vitro PIM-1 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of PIM-1 kinase and the inhibitory potential of synthesized compounds.[4][5][6][7]
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 kinase substrate (e.g., S6K substrate peptide)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Dilute the PIM-1 enzyme to the desired concentration in the Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well containing the compound.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mix in the Kinase Assay Buffer. Initiate the reaction by adding 2 µL of this mix to each well.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and then generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate a wide range of substrates involved in cell cycle progression, survival, and metabolism. Inhibition of PIM kinases can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
CCR9 Signaling Pathway in Inflammatory Bowel Disease
The chemokine CCL25, primarily expressed in the small intestine, binds to its receptor CCR9 on the surface of T-lymphocytes. This interaction is crucial for the homing of these immune cells to the gut, a key process in the pathogenesis of inflammatory bowel disease. Antagonists of CCR9 block this interaction, thereby reducing the influx of inflammatory cells into the intestinal tissue.
Caption: CCR9 Signaling Pathway in IBD and Point of Antagonism.
General Experimental Workflow for Inhibitor Development
The development of novel inhibitors from a starting scaffold like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: General Workflow for Drug Discovery and Development.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for N-alkylation of 5-Amino-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-amino-3-methylpyridine-2-carbonitrile, a versatile building block in medicinal chemistry. The N-alkylated derivatives of this scaffold are of interest in the development of various therapeutic agents. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination.
Protocol 1: Direct N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the selective mono-N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base. Careful control of stoichiometry is crucial to minimize dialkylation.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv) to the solution.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base, and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides an alternative method for N-alkylation through a one-pot reductive amination procedure. This method is particularly useful for achieving mono-alkylation and can be more substrate-tolerant than direct alkylation.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Data Presentation
The following table summarizes the key reaction parameters for the two described protocols for the N-alkylation of this compound.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Starting Material | This compound | This compound |
| Alkylating Agent | Alkyl halide (e.g., R-I, R-Br) | Aldehyde or Ketone (R-CHO or R₂C=O) |
| Reagents | Cesium carbonate (Cs₂CO₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acid (cat.) |
| Solvent | Acetonitrile (CH₃CN) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Temperature | 70-80 °C | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Workup | Filtration, Extraction, Chromatography | Quenching, Extraction, Chromatography |
| Key Advantage | Direct, one-step functionalization | High selectivity for mono-alkylation, milder conditions |
Visualizations
The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Application Notes and Protocols for the Use of 5-Amino-3-methylpyridine-2-carbonitrile in Fragment-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The core principle of FBDD involves screening collections of low molecular weight fragments for weak binding to a biological target. Subsequently, these initial hits are optimized and grown into more potent, drug-like molecules. The selection of fragments for library synthesis is therefore a critical step, requiring careful consideration of structural diversity, synthetic tractability, and physicochemical properties.
5-Amino-3-methylpyridine-2-carbonitrile is a valuable scaffold for fragment library synthesis. Its substituted pyridine core is a common motif in many biologically active compounds. The presence of three distinct functional groups—an amino group, a methyl group, and a carbonitrile—provides multiple vectors for chemical diversification, allowing for the rapid generation of a library of analogues with a wide range of chemical and physical properties. This application note provides an overview of the utility of this compound as a fragment for library synthesis, along with detailed protocols for its derivatization.
Properties of this compound
| Property | Value |
| CAS Number | 252056-70-5 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in DMSO, DMF, and methanol |
Library Synthesis Strategy
The synthetic strategy for diversifying the this compound core can be conceptualized as a series of parallel reactions targeting the amino group and a potential halogenated precursor for cross-coupling reactions. A general workflow is depicted below.
Caption: General workflow for the diversification of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the derivatization of structurally related aminopyridine compounds. Researchers should perform small-scale test reactions to optimize conditions for the specific this compound scaffold.
Protocol 1: N-Acylation of the Amino Group
This protocol describes the reaction of the primary amino group with an acyl chloride to form an amide linkage.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data (for related aminopyridines):
| Acylating Agent | Solvent | Base | Time (h) | Yield (%) |
| Acetic anhydride | Water | None | 0.1 | 90 |
| Benzoyl chloride | THF | Pyridine | 4 | 85 |
| Boc-Gly-OH | DCM | EDC, HOBt | 12 | 78 |
Data adapted from literature for analogous N-acylation reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol requires a halogenated precursor of the title compound (e.g., 5-amino-6-bromo-3-methylpyridine-2-carbonitrile), which can be synthesized via standard bromination methods. The protocol describes the palladium-catalyzed cross-coupling with an arylboronic acid.
Materials:
-
5-Amino-6-bromo-3-methylpyridine-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Microwave vial or reaction tube
-
Standard glassware for workup and purification
Procedure:
-
To a microwave vial, add the 5-amino-6-bromo-3-methylpyridine-2-carbonitrile (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).[1]
-
Add the degassed solvent system to the vial.[1]
-
Seal the vial and purge with nitrogen or argon.[1]
-
Heat the reaction mixture in a microwave reactor at 120-150 °C for 10-30 minutes.[1] Alternatively, heat conventionally at 80-100 °C for 4-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Representative Data (for Suzuki coupling of related bromopyridin-3-amines): [1]
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 (MW) | 20 min | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 h | 78 |
Data adapted from literature for analogous Suzuki-Miyaura reactions.[1]
Potential Applications in Drug Discovery
Libraries derived from the this compound scaffold can be screened against a variety of biological targets. The pyridine core is a known hinge-binder in many kinases, making this scaffold particularly interesting for the development of kinase inhibitors.
Hypothetical Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by derivatives of this compound. For instance, in many cancers, receptor tyrosine kinases (RTKs) are overactive, leading to uncontrolled cell proliferation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a versatile and synthetically accessible fragment for the construction of diverse chemical libraries. The presence of multiple reaction handles allows for facile diversification through established synthetic methodologies such as N-acylation and palladium-catalyzed cross-coupling reactions. The resulting libraries, centered on a biologically relevant pyridine scaffold, are well-suited for screening campaigns in various therapeutic areas, particularly in the discovery of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable fragment into their drug discovery programs.
References
Application Notes and Protocols for the Scale-up Synthesis of 5-Amino-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 5-Amino-3-methylpyridine-2-carbonitrile, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a robust three-step process commencing from the commercially available starting material, 2-chloro-3-methylpyridine. The described methodologies are designed to be adaptable for scale-up, with considerations for process safety, efficiency, and product purity. All quantitative data is summarized in structured tables, and detailed experimental procedures for each key transformation are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and logical relationships.
Introduction
This compound is a key intermediate in the development of various biologically active molecules. Its structural features, including the amino and cyano functionalities on a substituted pyridine ring, make it a versatile synthon for creating diverse chemical libraries for drug discovery and crop protection. The protocols outlined herein describe a reliable pathway for its preparation in significant quantities, focusing on reactions and purification techniques amenable to a larger scale.
Synthesis Pathway Overview
The overall synthetic route for this compound is a three-step sequence:
-
Nitration: Regioselective nitration of 2-chloro-3-methylpyridine to yield 2-chloro-3-methyl-5-nitropyridine.
-
Cyanation: Palladium-catalyzed cyanation of 2-chloro-3-methyl-5-nitropyridine to afford 5-nitro-3-methylpyridine-2-carbonitrile.
-
Reduction: Catalytic hydrogenation of the nitro group to the corresponding amine, yielding the final product, this compound.
Data Presentation
Table 1: Summary of Materials and Reagents
| Step | Starting Material | Key Reagents | Solvent(s) |
| 1. Nitration | 2-chloro-3-methylpyridine | Concentrated Sulfuric Acid, Fuming Nitric Acid | - |
| 2. Cyanation | 2-chloro-3-methyl-5-nitropyridine | Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | N,N-Dimethylformamide (DMF) |
| 3. Reduction | 5-nitro-3-methylpyridine-2-carbonitrile | Hydrogen (H₂), 10% Palladium on Carbon (Pd/C) | Methanol or Ethanol |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Temperature (°C) | Duration (h) | Expected Yield (%) |
| 1. Nitration | Nitration | 0 - 60 | 15 - 20 | 85 - 95 |
| 2. Cyanation | Palladium-catalyzed Cyanation | 105 | 20 | 70 - 90 |
| 3. Reduction | Catalytic Hydrogenation | Room Temperature | 4 - 12 | >95 |
Table 3: Analytical Data for this compound
| Property | Value |
| CAS Number | 252056-70-5[1] |
| Molecular Formula | C₇H₇N₃[] |
| Molecular Weight | 133.15 g/mol [] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| Purity (by HPLC) | ≥98% |
Experimental Protocols
Step 1: Synthesis of 2-chloro-3-methyl-5-nitropyridine (Nitration)
Materials:
-
2-chloro-3-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Under vigorous stirring, slowly add 2-amino-4-methylpyridine, maintaining the temperature between 5-10°C using an ice bath.
-
Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid through the dropping funnel.
-
After the addition is complete, place the reaction mixture in a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours, or until the cessation of gas evolution.[3]
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an ammonia solution until the pH is between 5.5 and 6.0, which will cause a pale yellow precipitate to form.[3]
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-3-methyl-5-nitropyridine.
Step 2: Synthesis of 5-nitro-3-methylpyridine-2-carbonitrile (Cyanation)
Materials:
-
2-chloro-3-methyl-5-nitropyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Petroleum ether
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or a three-necked round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 eq.) in anhydrous DMF.
-
To this solution, add zinc cyanide (1.0 eq.).
-
Degas the reaction mixture for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).[4]
-
Heat the reaction mixture to 105°C and stir for 20 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 5-nitro-3-methylpyridine-2-carbonitrile.
Step 3: Synthesis of this compound (Reduction)
Materials:
-
5-nitro-3-methylpyridine-2-carbonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon (for atmospheric pressure hydrogenation)
Procedure:
-
In a hydrogenation vessel, dissolve 5-nitro-3-methylpyridine-2-carbonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Stir the mixture vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Transformations
Caption: Logical progression of key chemical transformations in the synthesis.
References
Application of 5-Amino-3-methylpyridine-2-carbonitrile in Kinase Inhibitor Design: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of the chemical scaffold, 5-Amino-3-methylpyridine-2-carbonitrile, in the design and synthesis of potent and selective kinase inhibitors. While direct, publicly documented examples of kinase inhibitors synthesized from this specific starting material are limited, its structural features make it a highly valuable precursor for developing novel therapeutics targeting various kinase-driven pathologies, particularly in oncology. The aminopyridine core is a well-established pharmacophore in numerous kinase inhibitors, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The additional methyl and nitrile functionalities on the pyridine ring offer versatile handles for synthetic elaboration to enhance potency, selectivity, and pharmacokinetic properties.
This report will detail the potential applications of this compound in the design of inhibitors for key oncogenic kinases such as EGFR, PI3K, and mTOR, drawing upon established synthetic methodologies and structure-activity relationships from closely related aminopyridine- and aminopyrimidine-based inhibitors.
Rationale for Use in Kinase Inhibitor Design
The this compound scaffold incorporates several key features that are advantageous for the design of kinase inhibitors:
-
Hydrogen Bonding: The 5-amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the backbone of the kinase hinge region.
-
Synthetic Versatility: The amino and nitrile groups serve as reactive handles for a variety of chemical transformations, allowing for the introduction of diverse substituents to explore the chemical space around the kinase active site.
-
Structural Rigidity: The pyridine ring provides a rigid core, which can help to pre-organize the molecule for optimal binding to the target kinase, potentially leading to higher affinity.
-
Modulation of Physicochemical Properties: The methyl group can influence the compound's lipophilicity and metabolic stability.
Based on these features, this compound is a promising starting point for the synthesis of inhibitors targeting a range of kinases.
Potential Kinase Targets and Inhibitor Design Strategies
Drawing parallels from existing literature on related heterocyclic carbonitriles, this compound can be envisioned as a core for inhibitors of several important kinase families.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have shown potent inhibitory activity against EGFR, as well as HER-2 and BRAFV600E[1]. A plausible synthetic strategy could involve the reaction of this compound with a suitable partner to construct a fused ring system that mimics these active compounds.
Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer[1][2]. Morpholinopyrimidine-5-carbonitrile derivatives have been successfully developed as dual PI3K/mTOR inhibitors[1]. The aminopyridine scaffold of this compound can be utilized to synthesize analogous structures.
Quantitative Data on Related Kinase Inhibitors
The following tables summarize the inhibitory activities of compounds structurally related to potential derivatives of this compound, providing a benchmark for the expected potency of novel inhibitors based on this scaffold.
Table 1: Inhibitory Activity of Pyrano-quinoline Derivatives against Cancer-related Kinases [1]
| Compound | Target Kinase | IC50 (nM) |
| 5e | EGFR | 71 |
| HER-2 | 21 | |
| BRAFV600E | 62 | |
| 5h | EGFR | 75 |
| HER-2 | 23 | |
| BRAFV600E | 67 | |
| Erlotinib (Reference) | EGFR | 80 |
| BRAFV600E | 60 |
Table 2: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against VEGFR-2 [3]
| Compound | Target Kinase | IC50 (µM) |
| 11c | VEGFR-2 | 1.38 ± 0.03 |
| 11e | VEGFR-2 | 0.61 ± 0.01 |
| 12b | VEGFR-2 | 0.53 ± 0.07 |
| 12c | VEGFR-2 | 0.74 ± 0.15 |
| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 |
Table 3: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K and mTOR [1][2]
| Compound | Target Kinase | IC50 (µM) |
| 12b | PI3Kα | 0.17 ± 0.01 |
| PI3Kβ | 0.13 ± 0.01 | |
| PI3Kδ | 0.76 ± 0.04 | |
| mTOR | 0.83 ± 0.05 | |
| 12d | PI3Kα | 1.27 ± 0.07 |
| PI3Kβ | 3.20 ± 0.16 | |
| PI3Kδ | 1.98 ± 0.11 | |
| mTOR | 2.85 ± 0.17 | |
| LY294002 (Reference) | PI3K | - |
| Afinitor (Reference) | mTOR | - |
Experimental Protocols
The following are representative, detailed protocols for the synthesis and evaluation of kinase inhibitors, adapted from methodologies used for structurally similar compounds. These protocols can serve as a guide for the development of novel inhibitors from this compound.
Hypothetical Synthesis of a Fused Pyrido[2,3-d]pyrimidine Kinase Inhibitor
This protocol is a hypothetical adaptation for the synthesis of a fused ring system from this compound, inspired by the synthesis of related heterocyclic kinase inhibitors.
Objective: To synthesize a potential kinase inhibitor by constructing a pyrido[2,3-d]pyrimidine core from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Step 1: Formation of the enaminonitrile intermediate.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude enaminonitrile intermediate.
-
-
Step 2: Cyclization to the pyrido[2,3-d]pyrimidine core.
-
Dissolve the crude enaminonitrile from Step 1 in ethanol.
-
Add the substituted aniline (1.1 equivalents) and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine derivative.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα)
-
ATP
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a common method to evaluate the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound relative to untreated control cells.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in kinase inhibitor design.
Caption: Hypothetical synthesis of a kinase inhibitor.
Caption: PI3K/Akt/mTOR signaling pathway.
Caption: In vitro kinase assay workflow.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 5-Amino-3-methylpyridine-2-carbonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-methylpyridine-2-carbonitrile is a versatile building block in medicinal chemistry and drug development, serving as a precursor for a variety of heterocyclic compounds with potential therapeutic activities. The analysis of its reaction products is crucial for reaction monitoring, impurity profiling, and characterization of final compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective analysis of these complex mixtures.
This document provides detailed application notes and protocols for the mass spectrometry analysis of a representative reaction of this compound, specifically its cyclization to form a pyrazolo[3,4-b]pyridine derivative.
Representative Reaction: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
A common and synthetically useful reaction of 2-aminopyridine-3-carbonitriles is their condensation with hydrazines to form pyrazolo[3,4-b]pyridine derivatives. These scaffolds are of significant interest in drug discovery.
Reaction Scheme:
This reaction provides a clear model for demonstrating the utility of mass spectrometry in monitoring the consumption of the starting material and the formation of the desired product.
Experimental Protocols
I. Synthesis of 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of this compound (1.0 g, 7.5 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.75 mL, 15 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
II. LC-MS/MS Analysis of Reaction Products
This protocol is designed for the qualitative and quantitative analysis of the reaction mixture.
A. Sample Preparation:
-
Accurately weigh 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.
-
Prepare a series of dilutions for quantitative analysis if required.
B. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
C. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 15-40 eV for fragmentation) |
Data Presentation
The following table summarizes the expected quantitative data for the starting material and the primary product.
| Compound Name | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| This compound | C₇H₇N₃ | 133.15 | 134.07 | 117.05, 90.05, 63.04 |
| 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | C₇H₈N₄ | 148.17 | 149.09 | 122.07, 105.06, 78.05 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and LC-MS/MS analysis.
Proposed Reaction Pathway
Caption: Proposed mechanism for pyrazolo[3,4-b]pyridine formation.
Application Notes and Protocols: 5-Amino-3-methylpyridine-2-carbonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target of interest. These initial low-affinity hits serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.
5-Amino-3-methylpyridine-2-carbonitrile is a versatile fragment with desirable physicochemical properties for FBDD. Its small size (MW: 133.15 g/mol ), hydrogen bond donors and acceptors, and rigid pyridyl scaffold make it an attractive candidate for exploring interactions within protein binding sites, particularly in targets such as kinases. The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to FBDD is presented below. These properties align with the "Rule of Three," a common guideline for fragment library composition.
| Property | Value | FBDD Guideline ("Rule of Three") |
| Molecular Weight (MW) | 133.15 | < 300 Da |
| cLogP | 1.2 (Predicted) | ≤ 3 |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyridine N, nitrile N) | ≤ 3 |
| Rotatable Bonds | 0 | Low |
Application in Kinase Inhibitor Discovery: A Hypothetical Case Study
Protein kinases are a major class of drug targets, and the aminopyridine scaffold is a known hinge-binding motif.[1][2] This section outlines a hypothetical FBDD campaign using this compound against a target protein kinase (e.g., a mitogen-activated protein kinase, MAPK).
Signaling Pathway Context
The following diagram illustrates a generic kinase signaling cascade, which is often the focus of therapeutic intervention in diseases like cancer and inflammation. The goal of this hypothetical FBDD campaign is to identify fragments that inhibit the function of a key kinase in such a pathway.
Experimental Protocols
The following are detailed protocols for the key experiments in a fragment screening campaign.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting binding events in real-time and is well-suited for primary fragment screening.[3][4]
Objective: To identify fragments from a library that bind to the target kinase.
Materials:
-
Biacore T200 or similar SPR instrument.[5]
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target kinase (e.g., MAPK), >95% purity.
-
This compound and other fragments dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Protocol:
-
Immobilization of Target Kinase:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target kinase (20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell is prepared similarly but without the injection of the kinase to serve as a control for non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Dilute the fragment to the desired screening concentration (e.g., 200 µM) in running buffer. The final DMSO concentration should be kept constant across all samples (e.g., ≤ 1%).
-
Inject the diluted fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the response from the reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
A binding response significantly above the noise level is considered a "hit."
-
Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for validating hits from primary screens and accurately determining thermodynamic binding parameters.[6][7][8]
Objective: To confirm the binding of this compound to the target kinase and determine its dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
Materials:
-
MicroCal PEAQ-ITC or similar instrument.
-
Target kinase (e.g., 20-50 µM in ITC buffer).
-
This compound (e.g., 200-500 µM in ITC buffer).
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The buffer used for the protein and ligand must be identical.
Protocol:
-
Sample Preparation:
-
Dialyze the target kinase against the ITC buffer extensively.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the target kinase solution into the sample cell (e.g., 200 µL).
-
Load the this compound solution into the injection syringe (e.g., 40 µL).
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 1 initial injection of 0.4 µL followed by 19 injections of 2 µL).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Structural Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[9][10][11]
Objective: To determine the three-dimensional structure of the target kinase in complex with this compound.
Materials:
-
Crystals of the target kinase.
-
This compound.
-
Cryoprotectant solution.
-
X-ray diffraction facility (synchrotron or in-house).
Protocol:
-
Co-crystallization or Soaking:
-
Soaking: Transfer a pre-grown crystal of the target kinase into a solution containing the fragment (e.g., 1-10 mM) and cryoprotectant for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the target kinase in the presence of the fragment.
-
-
Data Collection:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure by molecular replacement using a known structure of the target kinase.
-
Refine the structure and model the fragment into the observed electron density.
-
Analyze the binding mode of the fragment, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
-
Illustrative Data and Workflow
The following table summarizes hypothetical, yet realistic, quantitative data that might be obtained for this compound in an FBDD campaign against a target kinase.
| Experimental Technique | Parameter | Illustrative Value | Interpretation |
| Surface Plasmon Resonance (SPR) | Binding Response | Positive Hit | The fragment binds to the target kinase. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 250 µM | Weak, but typical affinity for a fragment hit. |
| Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | Good ligand efficiency, indicating a high-quality interaction. | |
| Enthalpy (ΔH) | -4.5 kcal/mol | Enthalpically driven binding, often favorable.[7] | |
| Entropy (TΔS) | 0.5 kcal/mol | ||
| X-ray Crystallography | Resolution | 1.8 Å | High-resolution structure obtained. |
| Binding Site | ATP-binding site, hinge region | Confirms binding to the desired pocket. | |
| Key Interactions | Hydrogen bonds to hinge backbone | Anchors the fragment for further optimization. |
The overall workflow for this FBDD campaign is depicted in the following diagram.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the presence of a known pharmacophore in the aminopyridine scaffold make it a high-quality fragment for library inclusion. The detailed protocols provided herein for SPR, ITC, and X-ray crystallography outline a robust workflow for identifying and validating fragment hits and provide a solid foundation for structure-based lead optimization. The successful application of these methods can accelerate the discovery of novel therapeutics.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. go.technologynetworks.com [go.technologynetworks.com]
- 7. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 10. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 11. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-3-methylpyridine-2-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are:
-
Direct Cyanation: This one-step method involves the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine using a cyanide source like zinc cyanide (Zn(CN)₂). This route is often preferred for its directness.
-
Two-Step Synthesis via Nitration and Reduction: This method starts with the nitration of 2-chloro-3-methylpyridine to form 2-chloro-3-methyl-5-nitropyridine, followed by cyanation to yield 3-methyl-5-nitropyridine-2-carbonitrile. The final step is the reduction of the nitro group to an amine. This route can be advantageous when the starting materials are more readily available or cost-effective.
Q2: I am experiencing a low yield in the direct cyanation reaction. What are the common causes?
A2: Low yields in palladium-catalyzed cyanation reactions are frequently due to catalyst deactivation, suboptimal reaction conditions, or impure starting materials. Specific factors include:
-
Catalyst poisoning: Excess cyanide ions in the reaction mixture can poison the palladium catalyst.
-
Inactive catalyst: The palladium catalyst may not be sufficiently active.
-
Poor quality of starting material: Impurities in the 2-chloro-5-methylpyridin-3-amine can interfere with the reaction.
-
Suboptimal temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition.
-
Inefficient stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reaction.
Q3: What are some common side products or impurities I should be aware of?
A3: Potential impurities can arise from starting materials or side reactions. These may include unreacted starting materials, intermediates from the alternative synthesis route (if applicable), and byproducts from the cyanation reaction. It is recommended to use techniques like GC-MS or LC-MS to identify specific impurities in your reaction mixture.
Q4: How can I purify the final product, this compound?
A4: The most common method for purification is silica gel column chromatography.[1] A typical eluent system is a mixture of ethyl acetate and petroleum ether (e.g., a 2:8 v/v ratio).[1] Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed for further purification.
Troubleshooting Guides
Problem 1: Low Yield in Direct Palladium-Catalyzed Cyanation
This guide provides a step-by-step approach to troubleshooting low yields in the synthesis of this compound from 2-chloro-5-methylpyridin-3-amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in direct cyanation.
Problem 2: Incomplete Reaction or Stagnation
If the reaction appears to have stalled before reaching completion, consider the following:
-
Insufficient Reaction Time: Some palladium-catalyzed cyanations can be slow. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time.
-
Catalyst Deactivation: As mentioned, the catalyst can become deactivated over time. In some cases, the addition of a fresh portion of the catalyst may restart the reaction.
-
Inadequate Temperature: Ensure the reaction temperature is maintained at the optimal level throughout the process.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ and Pd(OAc)₂ with appropriate ligands can sometimes offer higher activity and stability than Pd(PPh₃)₄. |
| Ligand | PPh₃ (from Pd(PPh₃)₄) | Xantphos | Buchwald Ligands (e.g., SPhos) | Electron-rich and bulky phosphine ligands often improve catalytic activity and prevent catalyst deactivation. |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆] | CuCN | K₄[Fe(CN)₆] is a less toxic alternative to Zn(CN)₂. CuCN may require different catalytic systems. |
| Temperature | 105°C | 120°C | 90°C | The optimal temperature needs to be determined empirically. Higher temperatures may increase reaction rate but also decomposition. |
| Solvent | DMF | DMAc | NMP | Anhydrous, polar aprotic solvents are essential. |
Experimental Protocols
Protocol 1: Direct Cyanation of 2-chloro-5-methylpyridin-3-amine[1]
This protocol describes the synthesis of this compound from 2-chloro-5-methylpyridin-3-amine.
Experimental Workflow:
Caption: Workflow for the direct cyanation synthesis.
Materials:
-
2-chloro-5-methylpyridin-3-amine
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Celite
Procedure:
-
Under an argon atmosphere, dissolve 2-chloro-5-methylpyridin-3-amine (1.0 eq) in anhydrous DMF.
-
Add zinc cyanide (1.0 eq) to the solution.
-
Degas the reaction mixture for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 105°C and stir for 20 hours.
-
After completion, cool the mixture and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:8 v/v) as the eluent to obtain this compound. The reported yield for this method is 65%.[1]
Protocol 2: Two-Step Synthesis via Nitration and Reduction
This protocol outlines an alternative route starting from 2-chloro-3-methylpyridine.
Logical Relationship of Synthesis Steps:
Caption: Logical flow of the two-step synthesis route.
Step 1: Nitration of 2-chloro-3-methylpyridine
-
Procedure: Slowly add 2-chloro-3-methylpyridine to a cold (0-5°C) mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 15°C during the addition. After the addition is complete, allow the reaction to stir and warm to room temperature. Quench the reaction by pouring it onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-chloro-3-methyl-5-nitropyridine.
Step 2: Cyanation of 2-chloro-3-methyl-5-nitropyridine
-
Procedure: In an inert atmosphere, combine 2-chloro-3-methyl-5-nitropyridine, a cyanide source (e.g., potassium ferrocyanide, K₄[Fe(CN)₆]), a palladium catalyst (e.g., palladium(II) acetate, Pd(OAc)₂), and a base (e.g., potassium carbonate, K₂CO₃) in an anhydrous solvent like DMF. Heat the mixture (e.g., to 120-140°C) and monitor the reaction by TLC or LC-MS. After completion, the product, 3-methyl-5-nitropyridine-2-carbonitrile, can be isolated by extraction and purified by chromatography.
Step 3: Reduction of 3-methyl-5-nitropyridine-2-carbonitrile
-
Procedure: Dissolve 3-methyl-5-nitropyridine-2-carbonitrile in a suitable solvent such as ethanol or methanol. Add a catalyst, typically palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound. Further purification can be done by recrystallization.
References
Technical Support Center: Purification of 5-Amino-3-methylpyridine-2-carbonitrile
This guide provides troubleshooting and frequently asked questions for the purification of 5-Amino-3-methylpyridine-2-carbonitrile from a reaction mixture. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: this compound has several functional groups that dictate its behavior. The pyridine ring and the amino group confer basic properties, while the nitrile group is a polar, electron-withdrawing group. This combination results in a polar molecule, likely a solid at room temperature, with moderate to good solubility in polar organic solvents. The amino group can also act as a hydrogen bond donor, and the pyridine nitrogen and nitrile nitrogen can act as hydrogen bond acceptors.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Impurities will vary based on the synthetic route. However, common impurities can include:
-
Unreacted starting materials: Depending on the specific synthesis.
-
Isomeric byproducts: Positional isomers that may have formed during the reaction.
-
Side-reaction products: Such as products from hydrolysis of the nitrile group to an amide or carboxylic acid, or oxidation of the amino group.[1][2]
-
Residual catalysts and reagents: Any acids, bases, or metal catalysts used in the reaction.
-
Polymerization products: Especially if the reaction was conducted at high temperatures.[2]
Q3: Which primary purification technique is better for this compound: recrystallization or column chromatography?
A3: The choice depends on the impurity profile and the scale of your reaction.
-
Recrystallization is often effective for removing minor impurities if a suitable solvent system can be found and is generally preferred for large-scale purification due to its simplicity and cost-effectiveness.[3]
-
Flash Column Chromatography is highly effective for separating the target compound from impurities with different polarities, such as starting materials or non-polar byproducts.[4][5] It is the method of choice when impurities are structurally very similar to the product or when high purity is required on a smaller scale.
Q4: What safety precautions should I take when handling this compound?
Purification Workflow
The general workflow for purifying this compound from a crude reaction mixture involves an initial workup followed by a primary purification technique.
References
- 1. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Amino-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 5-Amino-3-methylpyridine-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question: Why am I not getting any crystals?
Answer: The absence of crystal formation is a common issue that can arise from several factors. The primary reason is often that the solution is not supersaturated. Here are some steps to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Seeding: If you have a previous batch of crystals, add a single, small crystal (a "seed crystal") to the solution. This will act as a template for new crystals to grow.[1]
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent. This can be done by leaving the container partially open in a fume hood or by passing a gentle stream of nitrogen or air over the solution's surface.
-
Anti-solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes slightly cloudy, which indicates the point of saturation.
-
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound. Experiment with different solvents or solvent mixtures.
Question: My crystals are forming too quickly and appear impure. What should I do?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[2] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[2] To slow down the rate of crystallization:
-
Increase the Amount of Solvent: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period as it cools, allowing for slower, more selective crystal formation.[2]
-
Slow Cooling: Instead of placing the flask on a cold surface like an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or wrapped in glass wool.
-
Reduce the Rate of Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise and with vigorous stirring to avoid localized high supersaturation.
Question: The compound is "oiling out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solid is lower than the temperature of the solution.[2] Impurities often dissolve well in the oily droplets, leading to poor purification.[2] To prevent this:
-
Lower the Crystallization Temperature: If the compound has a low melting point, you may need to perform the crystallization at a lower temperature.
-
Use a Different Solvent: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent mixture.
-
Increase Solvent Volume: Add more solvent to the mixture to reduce the concentration of the solute.
Question: What is causing my low yield?
Answer: A low yield of crystals can be frustrating. Several factors could be contributing to this issue:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor after filtration.[2] To check for this, take a small sample of the mother liquor and evaporate it. A large amount of solid residue indicates that a significant amount of the compound was lost.
-
Premature Crystallization: If the solution cools too quickly during transfer or filtration, crystals can form on the equipment, leading to loss of product. Ensure your filtration apparatus is pre-warmed.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time. Cooling in an ice bath after initial cooling to room temperature can help maximize the yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 252056-70-5 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | (Not specified in search results, typically a solid) |
| Melting Point | (Not specified in search results) |
| Boiling Point | (Not specified in search results) |
Q2: Which solvents are recommended for the crystallization of this compound?
Hypothetical Solubility Data
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| Water | Low | Low |
| Ethanol | Moderate | High |
| Acetone | High | High |
| Toluene | Low | Moderate |
| Hexane | Insoluble | Insoluble |
Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Q3: Can co-crystallization be used for this compound?
A3: Yes, co-crystallization is a viable technique. Pyridine moieties are known to form co-crystals, particularly with carboxylic acids, through hydrogen bonding.[3][4] The formation of a co-crystal versus a salt is often predicted by the difference in pKa values between the compound and the co-former.[4] A ΔpKa of less than 0 generally favors co-crystal formation, while a value greater than 3 suggests salt formation.[4]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Crystallization: Crystal formation should begin as the solution cools. If no crystals form, refer to the troubleshooting guide.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for about 15-20 minutes to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Experimental workflow for recrystallization.
References
Technical Support Center: Synthesis of 5-Amino-3-methylpyridine-2-carbonitrile
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is through the cyanation of a substituted pyridine precursor. One documented pathway involves the reaction of 2-chloro-5-methylpyridin-3-amine with zinc cyanide in the presence of a palladium catalyst.[1]
A plausible multi-step synthesis can also be adapted from procedures for analogous compounds. This pathway may involve the nitration of a starting pyridine derivative, followed by cyanation and subsequent reduction of the nitro group.
Q2: I am observing a lower than expected yield. What are the potential causes and how can I troubleshoot this?
Low yields can arise from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[2] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Quality: Ensure the purity and reactivity of your reagents, particularly the palladium catalyst and the cyanide source. The catalyst's activity can diminish over time or due to improper storage.
-
Inert Atmosphere: The palladium-catalyzed cyanation reaction is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[1]
-
Purification Losses: Significant loss of product can occur during purification. Optimize your column chromatography conditions (e.g., silica gel activity, eluent polarity) to achieve a good separation with minimal product loss.
Q3: My final product is impure. What are the likely side products and how can I identify and remove them?
The presence of impurities is a common issue. Potential side products depend on the specific synthetic route employed.
Common Impurities and Side Products:
-
Unreacted Starting Materials: The most straightforward impurity to identify is the unreacted starting material. This can be easily detected by comparing the product mixture to the starting material using TLC or LC-MS.
-
Isomeric Nitration Products: If your synthesis involves a nitration step on a substituted pyridine ring, you may form isomeric products. For instance, nitration of 3-methylpyridine derivatives can potentially lead to the formation of 4-nitro and 6-nitro isomers in addition to the desired 5-nitro intermediate.[3]
-
Incomplete Reduction Products: During the reduction of a nitro group to an amine, incomplete reaction can result in the formation of nitroso or hydroxylamine intermediates.[3]
-
Hydrolysis of the Nitrile Group: The carbonitrile group is susceptible to hydrolysis to a carboxamide or a carboxylic acid, especially under acidic or basic conditions at elevated temperatures.
-
Dimerization or Polymerization: Under harsh reaction conditions, starting materials or the final product can potentially undergo dimerization or polymerization.[3]
Troubleshooting and Purification:
-
Analytical Techniques: Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the molecular weights of the impurities, which can provide clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of isolated impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
-
Column Chromatography: Careful column chromatography is the most common method for purifying the final product and removing side products. Experiment with different solvent systems (eluents) to achieve optimal separation.
Experimental Protocols & Data
Synthesis of this compound from 2-chloro-5-methylpyridin-3-amine
This protocol is based on a documented procedure for the synthesis of the target compound.[1]
Reaction Parameters:
| Parameter | Value |
| Starting Material | 2-chloro-5-methylpyridin-3-amine |
| Reagent | Zinc Cyanide (Zn(CN)₂) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 105 °C |
| Reaction Time | 20 hours |
| Yield | 65% |
Procedure:
-
In a reaction vial, dissolve 2-chloro-5-methylpyridin-3-amine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add zinc cyanide (1.0 eq.) to the solution.
-
Degas the reaction mixture for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.
-
Heat the reaction mixture to 105 °C and stir for 20 hours.
-
After the reaction is complete, filter the mixture through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v) to obtain the final product.
Visualized Workflows and Pathways
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Plausible Multi-Step Synthesis Pathway
Caption: A plausible synthetic route to the target compound.
References
Overcoming solubility issues of 5-Amino-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in research and development?
A1: this compound is primarily used as a chemical intermediate in the synthesis of more complex molecules. It is a valuable building block for creating various heterocyclic compounds, particularly substituted pyrimidines. These resulting compounds are often investigated in medicinal chemistry for their potential as anti-proliferative agents and inhibitors of protein kinases like VEGFR-2, which are relevant in cancer research.[1]
Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?
A2: Solubility issues with this compound are not uncommon, particularly in non-polar solvents. Based on synthesis and purification procedures for analogous compounds, polar organic solvents are more likely to be effective. We recommend consulting the Troubleshooting Guide below for a systematic approach to solvent selection and solubility enhancement techniques. A good starting point is to try solvents like ethanol, DMSO, or DMF.
Q3: My compound precipitated out of solution unexpectedly. What could be the cause?
A3: Unexpected precipitation can occur due to several factors, including a change in temperature, solvent polarity, or concentration. If you are performing a reaction, the product may be less soluble than your starting material. For purification by recrystallization, this is the desired outcome. If precipitation is problematic during a reaction, consider using a co-solvent to maintain solubility or performing the reaction at a higher temperature.
Q4: Are there any specific safety precautions I should take when handling this compound?
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a structured approach to addressing solubility challenges with this compound.
Initial Solvent Selection
The choice of solvent is critical for successfully dissolving this compound. A qualitative assessment of suitable solvents is presented in the table below, based on solvents commonly used for the synthesis and purification of similar compounds.
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Good to High | Often used in synthesis with this class of compounds; may require heating. |
| Polar Protic | Ethanol, Methanol | Moderate to Good | Frequently used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature. |
| Chlorinated | Dichloromethane (DCM) | Moderate | May be suitable for certain reactions but might be less effective than more polar solvents. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Can be used, but may not be the primary choice for achieving high concentrations. |
| Non-Polar | Hexanes, Toluene | Poor | Generally not recommended for dissolving this polar compound. Often used as anti-solvents in recrystallization. |
| Aqueous | Water | Low | A similar compound, 6-Amino-5-Methylpyridine-3-Carbonitrile, is predicted to have low water solubility.[3] |
Experimental Protocol: Small-Scale Solubility Test
Before committing to a large-scale experiment, it is prudent to perform a small-scale solubility test.
Materials:
-
This compound
-
A selection of trial solvents (e.g., DMSO, Ethanol, DCM)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or small test tubes)
-
Vortex mixer
-
Heat block or water bath
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 5 mg) into each vial.
-
Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Observe the vial for complete dissolution. If the solid dissolves, the compound is soluble in that solvent at that concentration.
-
If the solid does not dissolve, gently heat the vial using a heat block or water bath (e.g., to 50-60 °C) and vortex again. Be sure to cap the vial loosely to avoid pressure buildup.
-
Observe again for dissolution. Note if heating is required.
-
If the compound remains insoluble, it is likely poorly soluble in that solvent under these conditions.
-
Repeat steps 2-7 for each of the selected solvents.
-
Record your observations to guide your solvent choice for the main experiment.
Solubility Enhancement Techniques
If you continue to face solubility challenges, consider the following methods:
-
Co-solvents: Using a mixture of solvents can modulate the polarity and improve solubility. For instance, a small amount of DMSO can be added to a less effective solvent like ethanol to increase dissolving power.
-
pH Adjustment: The amino group on the pyridine ring is basic and can be protonated in acidic conditions. This can significantly increase aqueous solubility. However, consider the compatibility of acidic conditions with your experimental goals.
-
Temperature Increase: As noted in the protocol, heating generally increases the solubility of solids. Conduct your experiment at an elevated temperature, ensuring the chosen solvent's boiling point is not exceeded.
Visualizing Experimental Workflows
Troubleshooting Logic for Dissolution Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems encountered during your experiments.
Caption: A flowchart for systematically addressing solubility issues.
General Workflow for Utilizing this compound in Synthesis
This diagram outlines a typical experimental sequence when using this compound as a starting material for the synthesis of, for example, a substituted pyrimidine.
Caption: A typical experimental workflow for chemical synthesis.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methylpyridine-3-carbonitrile | C7H7N3 | CID 13070842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-5-Methylpyridine-3-Carbonitrile Detailed Information, Properties, Applications, Safety Data & High-Purity Supplier China [nj-finechem.com]
Preventing byproduct formation in aminopyridine carbonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of aminopyridine carbonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aminopyridine carbonitrile synthesis?
A1: The most prevalent byproducts typically arise from two key reaction steps: the amination of the pyridine ring and the subsequent cyanation, as well as side reactions of the nitrile group. Common byproducts include:
-
Amides and Carboxylic Acids: Formed by the hydrolysis of the nitrile group. This can be catalyzed by acidic or basic conditions, often present during the reaction or workup.[1][2][3]
-
Diaryl Amines (from Buchwald-Hartwig amination): Double arylation of the amine can occur, leading to the formation of a diarylamine impurity.
-
Aryl Alcohols (Hydroxylation): In palladium-catalyzed aminations, competing hydroxylation of the aryl halide can lead to the formation of hydroxy pyridine byproducts, especially when using aqueous ammonia and hydroxide bases.[4][5]
-
Homocoupling Products: Dimerization of the aryl halide starting material can occur as a side reaction in palladium-catalyzed cross-coupling reactions.[6]
-
Dehalogenation Products: The aryl halide can be reduced, leading to the loss of the halogen and formation of the corresponding unsubstituted aminopyridine.
Q2: How can I prevent the hydrolysis of my cyanopyridine product?
A2: Preventing the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is crucial for obtaining a pure product. Here are some strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water is required for hydrolysis.[4]
-
Control pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures, as both can catalyze nitrile hydrolysis.[1][2] If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Milder Reaction Conditions: Using lower temperatures and shorter reaction times can help minimize hydrolysis.[2] Some methods suggest using milder conditions, such as HCl at 40°C, can favor the amide over the carboxylic acid.[1]
-
Specific Solvent Systems: The use of tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[1]
-
Alternative Reagents: For the conversion of amides to nitriles (a reverse approach), various dehydrating agents can be used under mild conditions.[7][8]
Q3: What is the role of the ligand in minimizing byproducts during the Buchwald-Hartwig amination step?
A3: The choice of phosphine ligand is critical in palladium-catalyzed Buchwald-Hartwig amination for achieving high selectivity and minimizing byproducts.[9][10]
-
Sterically Hindered Ligands: Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) can promote the desired reductive elimination to form the C-N bond and suppress side reactions like β-hydride elimination.[6][10][11]
-
Preventing Dimer Formation: Bidentate ligands like BINAP and DPPF can prevent the formation of unreactive palladium iodide dimers, which can slow down the reaction and lead to side products.[12]
-
Improving Selectivity: Specialized ligands have been developed to improve selectivity for primary amines and suppress the formation of diarylamines.[4][5] For example, the KPhos ligand has been shown to suppress both aryl alcohol and diarylamine formation in aminations with aqueous ammonia.[4][5]
Q4: How does the choice of base affect byproduct formation in the amination reaction?
A4: The base plays a crucial role in the Buchwald-Hartwig amination catalytic cycle, and its choice can significantly impact the product distribution.[13][14]
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to prevent substrate decomposition.[15][16]
-
Solubility: The use of soluble organic bases (e.g., DBU) can lead to more homogeneous reaction conditions, which can improve reproducibility.[13][17] In some cases, a dual-base system (e.g., DBU/NaTFA) can be beneficial for sensitive substrates.[13]
-
Impact on Catalyst Activity: The base can influence the concentration of the active palladium catalyst and the rate of key steps in the catalytic cycle.[16]
Q5: What are the best practices for preventing catalyst poisoning during the cyanation step?
A5: Palladium catalysts can be deactivated by excess cyanide ions.[18] To mitigate this:
-
Use a Less Soluble Cyanide Source: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more soluble salts like NaCN or KCN because they release cyanide ions more slowly, preventing a high concentration that can poison the catalyst.[18]
-
Ligand Choice: Certain ligands can protect the palladium center and prevent displacement by cyanide.
-
Additives: In some cases, additives can be used to control the release of cyanide or reactivate the catalyst.
Troubleshooting Guides
Issue 1: Significant formation of picolinamide or picolinic acid (nitrile hydrolysis)
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents thoroughly. | Water is a necessary reagent for the hydrolysis of nitriles.[1] |
| Reaction conditions are too harsh (high temperature, long reaction time). | Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. | Hydrolysis is often accelerated at higher temperatures and with prolonged heating.[2] |
| Strongly acidic or basic conditions. | Neutralize the reaction mixture promptly during workup. If a base is needed for the reaction, use a non-nucleophilic, sterically hindered base. | Both acid and base can catalyze the hydrolysis of nitriles.[1] |
| Inappropriate solvent. | Consider using tert-butanol as a solvent, which has been shown to disfavor complete hydrolysis to the carboxylic acid.[1] | The solvent can influence the rate and extent of the hydrolysis reaction. |
Issue 2: Formation of diarylamine and/or hydroxylation byproducts in Buchwald-Hartwig amination
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal ligand for the specific substrate. | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For primary amines, BrettPhos may be effective.[6][9] | The ligand plays a critical role in promoting the desired C-N bond formation and suppressing side reactions.[10][11] |
| Inappropriate base or base concentration. | If using a strong base like NaOtBu, ensure it is added portion-wise or use a weaker base like Cs₂CO₃ or K₃PO₄.[15][16] | The nature and strength of the base can influence the selectivity of the amination reaction.[13] |
| Presence of water or oxygen. | Degas the solvent and run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). | Oxygen and water can lead to catalyst deactivation and the formation of hydroxylation byproducts.[4][5] |
| Catalyst precursor choice. | Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) instead of Pd(OAc)₂ or Pd₂(dba)₃. | Precatalysts can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.[6] |
Data Presentation
Table 1: Effect of Ligand on Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
| Entry | Ligand | Catalyst Precursor | Yield (%) |
| 1 | RuPhos | Pd₂(dba)₃ | 71 |
| 2 | SPhos | Pd₂(dba)₃ | 76 |
| 3 | BINAP | Pd₂(dba)₃ | 71 |
| 4 | RuPhos-precatalyst | - | 83 |
| 5 | XPhos-precatalyst | - | 86 |
Data adapted from a study on the C,N-cross coupling of 3-halo-2-aminopyridines. Yields were determined by GC analysis.[6]
Table 2: Optimization of Palladium-Catalyzed Cyanation of 3-Bromo-2-methylpyridine
| Entry | Cyanide Source | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | DMF | 120 | 75 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) / XPhos (4) | Dioxane/H₂O | 100 | 88 |
| 3 | Zn(CN)₂ | [Pd(cinnamyl)Cl]₂ (1) / ⁿBu₃P (2) | Toluene | 80 | 78 |
This table is a composite of typical conditions and expected yields based on literature procedures for similar substrates.[18][19][20]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol% - if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, palladium precatalyst, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of a Bromopyridine
This protocol is adapted from established procedures for the cyanation of aryl bromides.
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN⁻)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the bromopyridine derivative, zinc cyanide, and palladium catalyst.[19]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Mandatory Visualizations
Caption: Byproduct pathways in Buchwald-Hartwig amination.
Caption: Hydrolysis pathway of aminopyridine carbonitrile.
Caption: Logical workflow for troubleshooting byproduct formation.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Production of 5-Amino-3-methylpyridine-2-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Amino-3-methylpyridine-2-carbonitrile. It addresses common challenges, offers troubleshooting solutions, and presents frequently asked questions to facilitate a smooth and efficient scale-up process.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the large-scale production of this compound.
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in yield for the cyanation reaction of 3-Amino-5-methyl-2-chloropyridine when moving from lab scale to pilot scale. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge in pyridine synthesis.[1] Several factors could be contributing to this issue:
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult, which can lead to localized concentration gradients and hot spots, promoting side reactions.[1]
-
Poor Temperature Control: The cyanation reaction is often exothermic.[2] Inefficient heat dissipation in large reactors can lead to temperature spikes, causing degradation of reactants, intermediates, or the final product.
-
Catalyst Deactivation: The palladium catalyst used in the cyanation reaction can be sensitive to impurities and may deactivate over the extended reaction times often required for large batches.
-
Suboptimal Reagent Addition: The rate and method of adding reagents can significantly impact the reaction outcome on a larger scale.
Troubleshooting Steps:
-
Optimize Agitation: Review and adjust the agitator speed and design to ensure efficient mixing throughout the reactor. Computational fluid dynamics (CFD) modeling can be beneficial for optimizing mixing parameters.
-
Enhance Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a reactor with a higher surface-area-to-volume ratio or implementing a more robust cooling protocol.[2]
-
Catalyst Selection and Handling: Screen different palladium catalysts and ligands to find a more robust system for large-scale production. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
-
Controlled Reagent Addition: Implement a controlled, subsurface addition of the cyanide source to maintain a low concentration in the reaction mixture and minimize side reactions.
Issue 2: High Levels of Impurities in the Final Product
Question: Our scaled-up batch of this compound shows a different and more complex impurity profile compared to our lab-scale synthesis. How can we identify and control these impurities?
Answer: Changes in impurity profiles are a known challenge during the scale-up of chemical processes.[2] Longer reaction times and temperature variations can lead to the formation of new byproducts.[1]
Potential Impurities and Their Control:
| Impurity Name | Potential Source | Mitigation Strategy |
| Unreacted 3-Amino-5-methyl-2-chloropyridine | Incomplete reaction. | Optimize reaction time and temperature. Ensure proper stoichiometry of reagents. Monitor reaction progress using in-process controls (e.g., HPLC). |
| Hydrolysis Product (5-Amino-3-methylpicolinamide) | Reaction with residual water in the solvent or reagents. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Dimerization Products | Side reactions of starting materials or intermediates. | Control reaction temperature and reagent concentrations. Optimize the order of reagent addition. |
| Residual Palladium | Incomplete removal of the palladium catalyst. | Employ effective purification methods such as filtration through celite, treatment with activated carbon, or using a palladium scavenger. |
Troubleshooting Workflow for Impurity Identification and Control:
Caption: Troubleshooting workflow for impurity management.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling reagents for the large-scale synthesis of this compound?
A1: The synthesis of this compound involves several hazardous reagents that require strict safety protocols, especially at a large scale.[3]
-
Cyanide Sources (e.g., Zinc Cyanide, Sodium Cyanide): These are highly toxic.[4] Engineering controls such as closed systems and dedicated ventilation are crucial. Emergency preparedness, including access to cyanide antidotes and trained personnel, is mandatory.
-
Palladium Catalysts: While not highly toxic, palladium catalysts can be pyrophoric, especially when finely divided on a support like carbon. Handle under an inert atmosphere and take precautions to prevent dust explosions.
-
Solvents (e.g., DMF, Toluene): Many solvents used in the synthesis are flammable and have associated health risks.[3] Proper grounding and bonding of equipment are necessary to prevent static discharge. Use in well-ventilated areas and with appropriate personal protective equipment (PPE).
Q2: How can we improve the efficiency of the purification process for this compound at an industrial scale?
A2: Scaling up purification can be challenging. While laboratory-scale purification often relies on column chromatography, this is often not economically viable for large quantities.[4]
-
Crystallization: This is the preferred method for large-scale purification. A systematic screening of solvents and solvent mixtures is necessary to find conditions that provide good recovery and high purity. Seeding strategies can be employed to control crystal size and morphology.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. The choice of solvents and pH adjustments are critical for efficient separation.
-
Filtration and Washing: Optimize filter type and size for efficient solid-liquid separation. The washing step is crucial to remove residual solvents and soluble impurities.
Q3: What are the critical process parameters to monitor during the cyanation reaction?
A3: Careful monitoring of critical process parameters is essential for ensuring a safe, consistent, and high-yielding reaction.
| Parameter | Importance | Recommended Monitoring |
| Temperature | Affects reaction rate, side reactions, and product stability. | Continuous monitoring with alarms for deviations. |
| Pressure | Important for reactions involving gaseous reagents or byproducts. | Continuous monitoring for closed systems. |
| Agitation Speed | Ensures proper mixing and heat transfer. | Continuous monitoring. |
| Reaction Progress | Determines the endpoint of the reaction and helps to avoid over-processing. | In-process controls (e.g., HPLC, GC) at regular intervals. |
| pH | Can influence the reactivity and stability of reactants and products. | Periodic or continuous monitoring, especially during workup. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is a representative method for the large-scale production of this compound from 3-Amino-5-methyl-2-chloropyridine.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with temperature control, inert gas inlet, and appropriate agitation.
-
3-Amino-5-methyl-2-chloropyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Filtration equipment
-
Crystallization vessel
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Charging Reagents: Charge the reactor with anhydrous DMF. Begin agitation.
-
Add 3-Amino-5-methyl-2-chloropyridine to the reactor.
-
Carefully add Zinc Cyanide.
-
Inerting: Purge the reactor headspace with inert gas.
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for the required reaction time, monitoring progress by HPLC.
-
Workup: Once the reaction is complete, cool the mixture.
-
Filter the reaction mixture to remove inorganic salts and the catalyst.
-
Crystallization: Transfer the filtrate to a crystallization vessel. Add an anti-solvent to induce crystallization.
-
Isolation: Filter the crystallized product, wash with a suitable solvent, and dry under vacuum.
Synthesis Workflow Diagram:
Caption: Large-scale synthesis workflow.
Protocol 2: Quality Control and Purity Analysis
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the reaction mixture or final product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample and quantify any impurities by comparing peak areas.
Logical Diagram for Quality Control Decision Making:
Caption: Quality control decision-making process.
References
Technical Support Center: Purification of 5-Amino-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: Depending on the synthetic route, common impurities can include unreacted starting materials, intermediates, and side-products. For instance, in syntheses involving the reduction of a nitro group, you may find incomplete reduction products like corresponding nitroso or hydroxylamine intermediates.[1] Other potential impurities could be isomers formed during substitution reactions or residual solvents from the reaction and work-up.[1][2]
Q2: My purified product is yellow or brown. How can I remove the color?
A2: Discoloration in pyridine derivatives often indicates the presence of trace impurities or degradation products.[3] A common and effective method to remove such colored impurities is to perform a decolorization step. This typically involves dissolving the crude product in a suitable solvent (e.g., absolute ethanol), adding activated carbon, stirring at a slightly elevated temperature (e.g., 40°C), and then filtering to remove the carbon before proceeding with crystallization.[4]
Q3: I am attempting to purify my compound by recrystallization, but no crystals are forming after the solution cools. What should I do?
A3: Failure to crystallize is a common issue that can be resolved by troubleshooting a few potential causes:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[5] To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5]
-
Supersaturation: The solution might be supersaturated. To induce crystallization, you can try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a small "seed" crystal of the pure compound.[5]
-
Incorrect Solvent: The chosen solvent may be inappropriate. Pyridine derivatives are often polar and require polar solvents.[5] It is advisable to perform small-scale solubility tests to find an optimal solvent or solvent system.[5]
Q4: My primary impurity co-elutes with my product during silica gel column chromatography. How can I improve the separation?
A4: If you are experiencing poor separation on silica gel, consider alternative chromatography techniques. Aminopyridines are basic compounds and can interact strongly with the acidic silica gel, leading to tailing and poor separation.[6]
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine or ammonia to your mobile phase can improve peak shape and separation.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina might be a suitable alternative. For more challenging separations, techniques like Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography can be effective.[7][8]
-
Mixed-Mode Chromatography: For separating closely related isomers, mixed-mode chromatography which utilizes multiple interaction mechanisms (e.g., reversed-phase and cation-exchange) can provide excellent selectivity.[9]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Aminopyridine Derivatives
This table provides a general guideline for selecting a solvent for the recrystallization of aminopyridine compounds. Optimal solvent choice is critical and should be confirmed with small-scale trials.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Aminopyridines | Comments |
| Water | High | 100 | Good (for more polar derivatives) | Compound should be sparingly soluble at room temperature and very soluble when hot. |
| Ethanol | High | 78 | Very Good | Often used. Can be part of a co-solvent system with water or a non-polar solvent.[4] |
| Methanol | High | 65 | Good | Similar to ethanol but lower boiling point. |
| Isopropanol | Medium | 82 | Good | Less polar than ethanol; may offer different solubility characteristics. |
| Ethyl Acetate | Medium | 77 | Moderate | Can be effective, sometimes used in a co-solvent system with hexanes. |
| Toluene | Low | 111 | Moderate | Useful for less polar impurities. |
| Hexanes/Heptane | Low | ~69 / ~98 | Good (as an anti-solvent) | Often used as the second solvent in a co-solvent system to induce precipitation.[4] |
Experimental Protocols
Protocol: Purification by Recrystallization with Decolorization
This protocol describes a general procedure for purifying this compound that is discolored.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., absolute ethanol) to start. Heat the mixture gently on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization: Remove the flask from the heat. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully as the solution may boil vigorously upon its addition.
-
Hot Filtration: Gently reheat the solution to boiling for a few minutes. To remove the activated carbon, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization of the product on the filter paper.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. 2-Aminopyridine | SIELC Technologies [sielc.com]
Improving reaction kinetics for 5-Amino-3-methylpyridine-2-carbonitrile derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction kinetics for the derivatization of 5-Amino-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction with this compound is sluggish or incomplete. What are the common causes?
A1: Slow or incomplete reactions are common challenges in derivatization. Several factors could be contributing to this issue:
-
Low Reagent Reactivity: The electrophile you are using may not be reactive enough to efficiently derivatize the amino group of the pyridine.
-
Steric Hindrance: The methyl group at the 3-position and the nitrile group at the 2-position can sterically hinder the approach of bulky reagents to the amino group at the 5-position.
-
Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.
-
Catalyst Inefficiency: If a catalyst is used, it may be poisoned, used in insufficient quantity, or not suitable for the specific transformation.
Q2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?
A2: Side product formation is often a result of the reaction conditions or the inherent reactivity of the starting materials. To improve selectivity:
-
Protecting Groups: If there are other reactive functional groups in your molecule, consider using protecting groups to prevent unwanted side reactions.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamic side products.
-
Choice of Reagents: Utilize more selective reagents. For instance, in acylation, using an acid anhydride with a mild base might be more selective than a highly reactive acyl chloride.
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. Consider adding the derivatizing agent slowly to a solution of the aminopyridine.
Q3: What are the best solvents for the derivatization of this compound?
A3: The choice of solvent is crucial for reaction success. A good solvent should dissolve all reactants and be inert to the reaction conditions. Common choices include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are often good choices as they can dissolve a wide range of organic compounds and are stable at higher temperatures.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are suitable for many reactions, particularly those involving organometallic reagents.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be used for reactions that run at or below room temperature.
-
Pyridine: Pyridine can act as both a solvent and a basic catalyst in reactions like acylation.
Q4: How can I effectively monitor the progress of my derivatization reaction?
A4: Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of degradation products. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the starting material and product are volatile or can be made volatile through derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction by TLC or HPLC to determine the point of maximum conversion. |
| Degradation of Starting Material or Product | If the product is unstable under the reaction conditions, try lowering the temperature and shortening the reaction time. Consider using a milder base or reagent. |
| Suboptimal Stoichiometry | Vary the molar ratio of the derivatizing agent to the aminopyridine. An excess of the derivatizing agent may be necessary, but a large excess can sometimes lead to side reactions. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Purification | Optimize the purification method. For column chromatography, try different solvent systems. For crystallization, screen various solvents and solvent mixtures. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Suggestion |
| Over-reaction/Di-substitution | Use a stoichiometric amount or a slight excess of the derivatizing agent. Add the derivatizing agent slowly to the reaction mixture. |
| Reaction at other functional groups | Protect other reactive functional groups in the molecule before carrying out the derivatization. |
| Side reactions with the solvent | Ensure the solvent is inert under the reaction conditions. For example, some basic reagents can react with chlorinated solvents. |
| Air/Oxidation | If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere. |
Experimental Protocols
Below are detailed methodologies for key derivatization reactions of this compound. These are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: Acylation to form an Amide
This protocol describes the reaction of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Example (Acylation):
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 4 | ~85-95 |
| Benzoyl Chloride | Triethylamine | THF | RT | 6 | ~80-90 |
| Acetic Anhydride | None | Acetic Acid | 100 | 2 | ~90-98 |
Protocol 2: Sulfonylation to form a Sulfonamide
This protocol outlines the synthesis of a sulfonamide derivative from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Example (Sulfonylation):
| Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | RT | 16 | ~75-85 |
| Methanesulfonyl chloride | Triethylamine | DCM | 0 to RT | 8 | ~80-90 |
Visualizations
Experimental Workflow for Optimizing Acylation Reaction
Caption: Troubleshooting workflow for optimizing the acylation of this compound.
Logical Relationship for Improving Reaction Kinetics
Caption: Key factors and their impact on improving reaction kinetics for derivatization.
Stability issues of 5-Amino-3-methylpyridine-2-carbonitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with 5-Amino-3-methylpyridine-2-carbonitrile in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a heterocyclic compound with functional groups that can be susceptible to degradation under certain conditions. The primary concerns are its limited aqueous solubility, potential for precipitation, susceptibility to hydrolysis under strong acidic or basic conditions, and potential for photodegradation. The aminopyridine ring system can also be reactive.
Q2: I am observing a precipitate after dissolving the compound in my aqueous buffer. What is the likely cause?
A2: Precipitation is a common issue with organic molecules in aqueous solutions. This can be due to several factors:
-
Exceeding Solubility Limit: The concentration of your solution may be higher than the compound's intrinsic solubility in the specific buffer system.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.
-
pH Effects: The pH of the solution can affect the ionization state of the aminopyridine, which in turn influences its solubility.
-
Solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.
Q3: Can I use DMSO to prepare a stock solution? What precautions should I take?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. This compound is expected to be soluble in DMSO. However, it is critical to keep the final concentration of DMSO in your experimental system as low as possible (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity. When diluting a DMSO stock into an aqueous medium, add the stock solution dropwise while vortexing the buffer to minimize precipitation.
Q4: How should I store solutions of this compound?
A4: For optimal stability, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no more than 24 hours.
Q5: Is this compound sensitive to light?
Q6: Could the nitrile group hydrolyze in my experimental conditions?
A6: Yes, the nitrile group can undergo hydrolysis to a carboxylic acid, particularly when heated in the presence of strong acids or bases.[2][3][4][5] While this is less likely to be a significant issue in typical buffered biological assays (pH 6-8), prolonged incubation at extreme pH values or high temperatures could lead to degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions in anhydrous DMSO. - Prepare aqueous working solutions immediately before use. - Perform a time-course experiment to assess if the compound's activity decreases over the duration of the assay. - If degradation is suspected, analyze the solution by HPLC to check for the appearance of new peaks. |
| Precipitation in Assay Medium | - Visually inspect wells for any precipitate after adding the compound. - Reduce the final concentration of the compound. - Decrease the final percentage of DMSO in the assay. - Pre-warm the assay medium before adding the compound stock solution. |
| Inaccurate Pipetting of Concentrated Stock | - Use calibrated pipettes and ensure proper pipetting technique. - Perform serial dilutions to reach the final desired concentration rather than a single large dilution. |
Issue 2: Visible Precipitate in Solution
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Determine the kinetic and thermodynamic solubility of the compound in your specific assay buffer. - Consider using a co-solvent (e.g., ethanol, polyethylene glycol) if compatible with your experimental system, but be mindful of its potential effects. |
| "Salting Out" Effect | - If possible, try reducing the salt concentration of your buffer. |
| Incorrect pH | - Measure the pH of your final solution after adding the compound. - Assess the compound's solubility at different pH values to find an optimal range. |
| Dilution Shock | - Add the DMSO stock solution to the aqueous buffer slowly while vortexing. - Perform serial dilutions in a mixed solvent system before the final dilution into the aqueous buffer. |
Data Presentation
Table 1: General Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | To prevent degradation from heat, light, and hydrolysis. |
| Solvent for Stock Solution | Anhydrous DMSO | High dissolving power for organic molecules. |
| Stock Solution Storage | -20°C or -80°C in small aliquots. | Minimizes degradation and avoids repeated freeze-thaw cycles. |
| Aqueous Solution Preparation | Prepare fresh for each experiment. | Aqueous solutions are generally less stable. |
| Aqueous Solution Storage | If necessary, store at 2-8°C, protected from light, for up to 24 hours. | To slow down potential degradation for short periods. |
| Light Exposure | Minimize exposure to ambient and direct light. Use amber vials or foil. | Aminopyridine derivatives can be photosensitive.[1] |
| pH of Final Solution | Maintain within a neutral to slightly acidic/basic range (pH 6-8) if possible. | Avoids hydrolysis of the nitrile group and potential degradation of the aminopyridine ring.[2][3][4][5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the purity and detect potential degradation products of this compound.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 10% B, hold for 2 minutes.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 5 minutes (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a sample of your solution in the initial mobile phase composition.
-
Analysis: Monitor the chromatogram for a decrease in the area of the main peak and the appearance of new peaks over time, which would indicate degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical inhibition of a kinase pathway.
References
- 1. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 5-Amino-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug development program. While well-established scaffolds such as quinazoline, pyrimidine, and indole have given rise to a multitude of approved therapies, emerging scaffolds are continuously being explored for their potential to offer improved potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the 5-Amino-3-methylpyridine-2-carbonitrile scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data to inform scaffold selection in kinase-targeted drug discovery.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of these diseases. The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the ATP-binding pocket of kinases and serves as the foundation for medicinal chemistry efforts to optimize their therapeutic properties.
This guide focuses on the comparative analysis of the following kinase inhibitor scaffolds:
-
This compound: An emerging aminopyridine-based scaffold.
-
Quinazoline: A well-established scaffold present in several FDA-approved EGFR inhibitors.[1]
-
Pyrimidine: A versatile and widely used scaffold in numerous kinase inhibitors.[2]
-
Indole: A privileged scaffold found in a variety of kinase inhibitors targeting different subfamilies.[3][4]
-
Pyrazole: A common scaffold in many approved kinase inhibitors, known for its favorable drug-like properties.[5][6]
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the performance of representative inhibitors from each scaffold class against various kinase targets. It is important to note that the data is collated from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency (IC50) of Representative Kinase Inhibitors
| Scaffold | Compound Example | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound Derivative | PIM447 | PIM1, PIM2, PIM3 | 6, 18, 5 | [7] |
| Quinazoline | Gefitinib | EGFR | 26 - 57 | [8] |
| Quinazoline | Erlotinib | EGFR | 2 | [8] |
| Quinazoline | Vandetanib | VEGFR-2, EGFR | 40, 500 | [9] |
| Pyrimidine | Imatinib | Abl, c-Kit, PDGFR | 600, 100, 100 | [8] |
| Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Pyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 | [2] |
| Indole | Axitinib | VEGFR1/2/3, PDGFR, c-Kit | <5 | [10] |
| Indole | Vemurafenib | B-RAF | 31 | [11] |
| Pyrazole | Crizotinib | c-Met, ALK | 11, 24 | [8] |
| Pyrazole | Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows used to characterize them is crucial for a comprehensive understanding.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate comparative data is essential for its interpretation. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of inhibitors to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. Inhibition of tracer binding by a compound leads to a decrease in the FRET signal.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in an appropriate buffer (e.g., 1X Kinase Buffer A).
-
Prepare a solution containing the kinase of interest and the europium-labeled anti-tag antibody.
-
Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of each concentration of the serially diluted compound to triplicate wells.
-
Add 8 µL of the kinase/antibody solution to all wells.
-
Add 4 µL of the tracer solution to all wells.[12]
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heating is quantified, and a shift in the melting curve indicates target engagement.[14][15]
Protocol:
-
Cell Treatment and Heating:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or other appropriate methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature to generate a melting curve.
-
Compare the melting curves of the compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[15]
-
In Vivo Efficacy Study (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the kinase inhibitor, and the effect on tumor growth is monitored over time.[16]
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, different doses of the test compound, and a positive control).
-
Administer the treatments via the determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule.[16]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
The study is typically terminated when tumors in the control group reach a specific size.
-
At the endpoint, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.[17]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
The landscape of kinase inhibitor scaffolds is diverse and continually evolving. While established scaffolds like quinazoline and pyrimidine have a proven track record with numerous FDA-approved drugs, the this compound scaffold and other emerging chemotypes hold significant promise for the development of next-generation kinase inhibitors with improved therapeutic profiles. The data presented in this guide, though not from direct comparative studies, provides a valuable starting point for researchers to evaluate the potential of different scaffolds for their specific kinase targets. The detailed experimental protocols offer a foundation for generating robust and comparable data to drive informed decisions in the challenging but rewarding field of kinase inhibitor drug discovery.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative Biological Activity of Pyridine-Carbonitrile Scaffolds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of heterocyclic compounds structurally related to 5-Amino-3-methylpyridine-2-carbonitrile. Due to a lack of extensive research on derivatives of this specific scaffold, this guide focuses on analogous pyrimidine-5-carbonitrile and pyrazine-2,3-dicarbonitrile derivatives, presenting supporting experimental data from recent studies.
The pyridine ring and its fused analogs are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a carbonitrile group often enhances the therapeutic potential of these scaffolds. This guide summarizes the quantitative data on the anticancer, kinase inhibitory, and antimicrobial activities of selected derivatives, provides detailed experimental protocols for the cited assays, and visualizes key concepts using Graphviz diagrams.
Anticancer and Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
A series of novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their potential as anticancer agents and kinase inhibitors. The following tables summarize the in vitro cytotoxic activity against human cancer cell lines and the inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.
Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives [1]
| Compound | HCT-116 (Colon Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| 9d | >50 | >50 |
| 11e | 1.14 | 1.54 |
| 12b | 10.33 | 8.96 |
| 12d | 7.65 | 6.43 |
| Sorafenib (Standard) | 8.96 | 11.83 |
Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives [1]
| Compound | VEGFR-2 IC₅₀ (µM) |
| 9d | 2.41 |
| 11b | 1.55 |
| 11c | 1.38 |
| 11d | 2.32 |
| 11e | 0.61 |
| 12b | 0.53 |
| 12c | 0.74 |
| 12d | 1.61 |
| Sorafenib (Standard) | 0.19 |
Another study focused on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors, which are crucial targets in cancer cell signaling pathways.
Table 3: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [2][3]
| Compound | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) | Leukemia SR Cell Line IC₅₀ (µM) |
| 12b | 0.17 | 0.83 | 0.10 |
| 12d | 1.27 | 2.85 | 0.09 |
Antimycobacterial Activity of Pyrazine-2,3-dicarbonitrile Derivatives
A series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis and other non-tuberculosis strains.
Table 4: Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles [4]
| Compound | R Group | M. tuberculosis H37Rv MIC (µg/mL) |
| 3 | 3,4-Cl | 6.25 |
| 9 | 2-Cl | 6.25 |
| 11 | 4-CF₃ | 6.25 |
| 2 | 3-CF₃ | 12.5 |
| 8 | 3-Cl | 12.5 |
| 10 | 2-F | 12.5 |
| 12 | 2-CF₃ | 12.5 |
| 14 | 3-NO₂ | 12.5 |
| 15 | 4-Cl | 12.5 |
| 4 | 4-CH₃ | 25 |
| 6 | H | 25 |
| 7 | 4-NH₂ | 25 |
| 13 | 2,4-OCH₃ | 25 |
| 1 | 2-CH₃ | >100 |
| 5 | 4-OCH₃ | >100 |
| Isoniazid (Standard) | - | 1.5625 |
| Pyrazinamide (Standard) | - | 12.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)[1]
-
Human cancer cell lines (HCT-116 and MCF-7) were seeded in 96-well plates at a density of 5 × 10⁴ cells per well.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
The medium was then replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After 4 hours of incubation, the formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated as the concentration of the compound that causes a 50% reduction in cell viability.
VEGFR-2 Kinase Assay[1]
-
The assay was performed using a human VEGFR-2 tyrosine kinase enzyme-linked immunosorbent assay (ELISA) kit.
-
The kinase reaction was initiated by adding ATP to the wells of a 96-well plate coated with a substrate peptide.
-
The test compounds were added at various concentrations to determine their inhibitory effect on the kinase activity.
-
After incubation, the wells were washed, and a phosphotyrosine-specific antibody conjugated to horseradish peroxidase (HRP) was added.
-
The colorimetric reaction was developed by adding a substrate for HRP, and the absorbance was measured at 450 nm.
-
The IC₅₀ values were calculated as the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Antimycobacterial Activity Assay[4]
-
The antimycobacterial activity was determined using the microplate dilution method.
-
The test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well plate.
-
A standardized inoculum of Mycobacterium tuberculosis H37Rv or other mycobacterial strains was added to each well.
-
The plates were incubated at 37 °C for 7-14 days.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the mycobacteria.
Visualizations
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine-5-carbonitrile derivatives.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties | MDPI [mdpi.com]
Comparative Guide to the Synthesis of 5-Amino-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 5-Amino-3-methylpyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The comparison is based on published experimental data for analogous transformations, offering insights into the potential efficiency and practicality of each pathway.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Palladium-Catalyzed Cyanation | Route 2: Multi-Step Synthesis via Nitration and Reduction |
| Starting Material | 5-Amino-2-chloro-3-methylpyridine | 2-Chloro-3-methylpyridine |
| Number of Steps | 1 | 3 |
| Overall Estimated Yield | ~65% | ~30-35% (cumulative) |
| Key Reagents | Zinc Cyanide, Palladium Catalyst (e.g., Pd(PPh₃)₄) | Nitrating Mixture (HNO₃/H₂SO₄), Cyanide Source (e.g., CuCN), Reducing Agent (e.g., H₂/Pd-C) |
| Reaction Conditions | High Temperature (e.g., >100°C) | Variable: Low temperature for nitration, high temperature for cyanation, room temperature for reduction. |
| Advantages | - Fewer synthetic steps- Potentially higher overall yield | - Readily available and cheaper starting material |
| Disadvantages | - Starting material may be more expensive- Use of toxic cyanide salts and precious metal catalyst | - Multiple steps, leading to lower overall yield- Use of strong acids and potentially hazardous intermediates |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Comparative workflow of the two main synthetic routes.
Experimental Protocols
Route 1: Palladium-Catalyzed Cyanation
This route is analogous to the synthesis of the isomeric 3-Amino-5-methylpyridine-2-carbonitrile[1].
Starting Material: 5-Amino-2-chloro-3-methylpyridine
Procedure:
-
To a solution of 5-amino-2-chloro-3-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 1.0-1.2 eq).
-
De-gas the mixture with argon or nitrogen for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Heat the mixture to 105°C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: Based on the synthesis of the isomer, a yield of approximately 65% can be anticipated[1].
Route 2: Multi-Step Synthesis from 2-Chloro-3-methylpyridine
This pathway is constructed based on established methodologies for the synthesis of substituted pyridine derivatives.
Step 1: Nitration of 2-Chloro-3-methylpyridine
Procedure:
-
To a stirred mixture of concentrated sulfuric acid, cool to 0-5°C in an ice bath.
-
Slowly add 2-chloro-3-methylpyridine (1.0 eq) while maintaining the temperature below 10°C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature at 0°C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-chloro-3-methyl-5-nitropyridine.
Step 2: Cyanation of 2-Chloro-3-methyl-5-nitropyridine
Procedure:
-
In a flask, combine 2-chloro-3-methyl-5-nitropyridine (1.0 eq), a cyanide source such as copper(I) cyanide (CuCN, 1.2-1.5 eq), and a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture to 140-160°C and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into an aqueous solution of a complexing agent for copper, such as ethylenediamine or ferric chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-cyano-3-methyl-5-nitropyridine. A reported yield for a similar transformation to this intermediate, albeit via a different route, was 40%[2].
Step 3: Reduction of 2-Cyano-3-methyl-5-nitropyridine
Procedure:
-
Dissolve 2-cyano-3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator (typically at 40-50 psi).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Overall Estimated Yield: The cumulative yield for this three-step process is estimated to be in the range of 30-35%, depending on the efficiency of each individual step.
Conclusion
The choice between these two synthetic routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1 offers a more direct path with a potentially higher overall yield, making it suitable for smaller scale, rapid synthesis. Route 2, while longer and likely lower yielding, may be more cost-effective for larger scale production due to the use of a more fundamental starting material. Both routes employ hazardous reagents and should be performed with appropriate safety precautions by trained personnel.
References
A Comparative Analysis of Novel Pyrimidine-5-carbonitrile Inhibitors and Sorafenib in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of emerging pyrimidine-5-carbonitrile based inhibitors against the established multi-kinase inhibitor, sorafenib. This document synthesizes experimental data on their anti-proliferative and kinase inhibition activities, outlines the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.
A recent study has synthesized and evaluated a novel series of pyrimidine-5-carbonitrile derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer.[1] The in vitro efficacy of these compounds was directly compared with sorafenib, a standard-of-care tyrosine kinase inhibitor.
Comparative Efficacy: In Vitro Studies
The anti-proliferative effects of the novel pyrimidine-5-carbonitrile derivatives and sorafenib were assessed against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. Furthermore, their direct inhibitory activity on the VEGFR-2 kinase was determined. The half-maximal inhibitory concentrations (IC50) from these assays are summarized below.
Anti-Proliferative Activity (IC50, µM)
| Compound | HCT-116 | MCF-7 |
| Compound 11e | 1.14 | 1.54 |
| Compound 12b | 4.35 | 5.81 |
| Compound 9d | 8.21 | 10.33 |
| Compound 12d | 6.15 | 7.92 |
| Sorafenib | 8.96 | 11.83 |
| Data sourced from in vitro studies on pyrimidine-5-carbonitrile derivatives.[1] |
VEGFR-2 Kinase Inhibitory Activity (IC50, µM)
| Compound | VEGFR-2 IC50 |
| Compound 11e | 0.61 |
| Compound 12b | 0.53 |
| Compound 12c | 0.74 |
| Compound 11c | 1.38 |
| Sorafenib | 0.19 |
| Data sourced from in vitro kinase assays.[1] |
Notably, several of the synthesized pyrimidine-5-carbonitrile compounds demonstrated superior or comparable anti-proliferative activity against the tested cell lines compared to sorafenib.[1] Specifically, compound 11e exhibited significantly lower IC50 values against both HCT-116 and MCF-7 cell lines.[1] In the direct VEGFR-2 kinase assay, while sorafenib remained a potent inhibitor, compounds 11e and 12b from the novel series also showed strong inhibitory effects in the sub-micromolar range.[1]
Signaling Pathway Context
Both sorafenib and the novel pyrimidine-5-carbonitrile inhibitors exert their anti-cancer effects, at least in part, by targeting the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
In Vitro Anti-Proliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 5x10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine-5-carbonitrile inhibitors or sorafenib. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.
-
Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3][4][5]
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Experimental Workflow:
Caption: Workflow for a Luminescence-based VEGFR-2 Kinase Assay.
Detailed Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing kinase buffer, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds (pyrimidine-5-carbonitriles or sorafenib) are added to the wells. Controls include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: The reaction is initiated by adding recombinant human VEGFR-2 enzyme to the wells.
-
Incubation: The plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the kinase reaction to proceed.
-
Detection: A detection reagent, such as the Kinase-Glo® reagent, is added to stop the reaction and measure the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.
-
Signal Measurement: The luminescent signal is read using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7][8]
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Reactivity for a Novel Kinase Inhibitor Derived from 5-Amino-3-methylpyridine-2-carbonitrile
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a novel, hypothetical kinase inhibitor, AMPC-K1, derived from the 5-Amino-3-methylpyridine-2-carbonitrile scaffold. The data presented herein is intended to serve as a representative example for researchers engaged in the characterization of new chemical entities. For comparison, the well-characterized multi-kinase inhibitor, Ruxolitinib, is included.
I. Introduction
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Kinase inhibitor selectivity is a critical attribute that influences both therapeutic efficacy and potential off-target toxicities.[1][2][3] A thorough understanding of an inhibitor's cross-reactivity across the human kinome is therefore essential during the drug discovery and development process.[1] This document outlines the selectivity profile of a hypothetical inhibitor, AMPC-K1, designed to target the Janus Kinase (JAK) family, and compares it with a known clinical agent.
II. Kinase Selectivity Profiles
The selectivity of AMPC-K1 was assessed against a panel of kinases, with a focus on the JAK family, and compared to Ruxolitinib. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro kinase assay.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | AMPC-K1 (Hypothetical) | Ruxolitinib (Reference) | Kinase Family |
| JAK2 | 5.2 | 3.3 | JAK |
| JAK1 | 15.8 | 2.8 | JAK |
| JAK3 | 150.5 | 428 | JAK |
| TYK2 | 89.3 | 19 | JAK |
| SRC | > 10,000 | 117 | SRC |
| ABL1 | > 10,000 | > 5,000 | ABL |
| EGFR | > 10,000 | > 10,000 | EGFR |
Data for AMPC-K1 is hypothetical and for illustrative purposes only. Ruxolitinib data is based on publicly available information.
Analysis: The hypothetical data suggests that AMPC-K1 is a potent inhibitor of JAK2. It exhibits a favorable selectivity profile with significantly less activity against JAK3, and no significant inhibition of unrelated kinases such as SRC, ABL1, and EGFR at concentrations up to 10,000 nM. In comparison, Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2, with moderate activity against TYK2 and SRC. The high selectivity of AMPC-K1 for JAK2 over other kinases suggests a potentially lower risk of off-target effects.
III. Mandatory Visualizations
The following diagrams illustrate the biological context and experimental workflow for the assessment of kinase inhibitor cross-reactivity.
IV. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following protocols are representative of the methods used to generate the data in this guide.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4]
-
Objective: To determine the IC50 value of a test compound against a panel of kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
Test compound (AMPC-K1) and reference compound (Ruxolitinib) in DMSO.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a 384-well plate, add the kinase, the specific substrate, and ATP at a concentration appropriate for the specific kinase being tested.
-
Add the serially diluted compounds to the wells. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a broad-spectrum inhibitor).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method used to verify target engagement of a drug candidate within a cellular environment.[5][6][7] It is based on the principle of ligand-induced thermal stabilization of the target protein.[5][8]
-
Objective: To confirm that AMPC-K1 binds to and stabilizes JAK2 in intact cells.
-
Materials:
-
Cell line expressing the target kinase (e.g., HEL 92.1.7 cells, which express JAK2).
-
Cell culture medium and supplements.
-
Test compound (AMPC-K1).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heating cell samples (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot or ELISA).
-
-
Procedure:
-
Culture cells to the desired density and treat them with various concentrations of AMPC-K1 or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler. This is followed by a cooling step.[8]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7]
-
Collect the supernatant and quantify the amount of soluble target protein (JAK2) using a specific detection method like Western blotting or ELISA.
-
Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melt curves.
-
A shift in the melt curve to a higher temperature in the presence of AMPC-K1 indicates thermal stabilization of JAK2, confirming target engagement.
-
V. Conclusion
The hypothetical inhibitor AMPC-K1, derived from the this compound scaffold, demonstrates a promising profile as a potent and selective JAK2 inhibitor. The provided data and protocols offer a framework for the evaluation of novel kinase inhibitors, emphasizing the importance of comprehensive cross-reactivity profiling in modern drug discovery. Further studies, including broader kinome screening and cellular assays, would be necessary to fully characterize the therapeutic potential of any new chemical entity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Validation of 5-Amino-3-methylpyridine-2-carbonitrile as a VEGFR-2 Inhibitor Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the hypothetical vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor precursor, 5-Amino-3-methylpyridine-2-carbonitrile, with established, clinically relevant VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Lenvatinib. The content herein is designed to outline the necessary experimental validation and provide a framework for assessing the potential of novel compounds in this therapeutic class.
Introduction to VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a critical process for tumor growth and metastasis.[2][3] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective anti-cancer strategy.[4] Several small-molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2 have been approved for clinical use.[5][6]
This guide focuses on the in vitro validation of a novel compound, this compound, as a potential VEGFR-2 inhibitor precursor. Its performance will be benchmarked against Sorafenib, Sunitinib, and Lenvatinib, providing a comprehensive overview of the standard assays and expected performance metrics for a promising candidate in this field.
Comparative Analysis of VEGFR-2 Inhibitors
A direct comparison of inhibitory activity is crucial for evaluating the potential of a new compound. The following table summarizes the reported in vitro potency of the established VEGFR-2 inhibitors. For this compound, the corresponding values would need to be determined experimentally.
Table 1: In Vitro Kinase Inhibition Profile of Selected VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | To Be Determined |
| Sorafenib | VEGFR-2 | 90[6][7][8][9] |
| B-Raf | 22[8][9] | |
| c-Kit | 68[7][8] | |
| PDGFR-β | 57[7][8] | |
| Sunitinib | VEGFR-2 | 80[7][10][11] |
| PDGFRβ | 2[7][10][11] | |
| c-Kit | - | |
| Lenvatinib | VEGFR-2 | 4.0[12][13] |
| VEGFR-1 | 22[12][13] | |
| VEGFR-3 | 5.2[12][13] | |
| FGFR1 | 46[12] | |
| PDGFRα | 51[12] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and can vary between different assay conditions.
Experimental Methodologies for In Vitro Validation
To validate this compound as a VEGFR-2 inhibitor, a series of in vitro assays are required. These experiments are designed to determine its potency, selectivity, and effect on endothelial cell function.
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation in the presence of the test compound indicates inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Dilute recombinant human VEGFR-2 kinase domain in the kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr)4:1) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of this compound and control inhibitors (Sorafenib, Sunitinib, Lenvatinib) in the appropriate solvent (e.g., DMSO), followed by dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions to the wells of the assay plate.
-
Add the diluted VEGFR-2 enzyme to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.[10]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.[10]
-
-
Signal Detection:
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as:
-
Radiolabeled ATP ([γ-³²P]ATP): The phosphorylated substrate is captured on a filter, and the radioactivity is measured.
-
Luminescence-based ADP detection (e.g., ADP-Glo™): The amount of ADP produced is measured, which is proportional to the kinase activity.
-
Antibody-based detection (e.g., ELISA, HTRF®): A specific antibody that recognizes the phosphorylated substrate is used for detection.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay evaluates the effect of the compound on the proliferation of endothelial cells, a key process in angiogenesis.
Principle: HUVECs are stimulated to proliferate with Vascular Endothelial Growth Factor (VEGF). The ability of the test compound to inhibit this VEGF-induced proliferation is measured.
Detailed Protocol:
-
Cell Culture:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed HUVECs into a 96-well plate and allow them to attach overnight.
-
-
Cell Treatment:
-
Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle.[14]
-
Prepare serial dilutions of this compound and control inhibitors in the starvation medium.
-
Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding a final concentration of VEGF (e.g., 20 ng/mL) to all wells except for the negative control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Proliferation Measurement:
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
VEGFR-2 Signaling Pathway
Understanding the mechanism of action of VEGFR-2 inhibitors requires knowledge of the signaling cascade they disrupt. The binding of VEGF-A to VEGFR-2 triggers a complex series of intracellular events that ultimately lead to endothelial cell proliferation, migration, and survival.[1][15]
Conclusion
The in vitro validation of this compound as a VEGFR-2 inhibitor precursor requires a systematic approach involving both biochemical and cell-based assays. By comparing its performance against established inhibitors like Sorafenib, Sunitinib, and Lenvatinib, researchers can effectively assess its potential as a novel anti-angiogenic agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for the initial stages of drug discovery and development in this critical therapeutic area. Further studies, including selectivity profiling against a panel of kinases and in vivo efficacy models, would be necessary to fully characterize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. oncology-central.com [oncology-central.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
Comparative Guide to the Structure-Activity Relationship of 5-Amino-3-methylpyridine-2-carbonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5-Amino-3-methylpyridine-2-carbonitrile scaffold, with a focus on their activity as kinase inhibitors. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents.
Introduction
The this compound core represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Analogs of this scaffold have shown promising activity against various kinases, with the Janus kinase (JAK) family, particularly JAK2, being a prominent target. Understanding the structure-activity relationship of these analogs is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
While specific SAR studies on a comprehensive library of this compound analogs are not extensively published, valuable insights can be gleaned from studies on the closely related 2-amino-3-cyanopyridine scaffold as JAK2 inhibitors. The following table summarizes key SAR findings from the literature, which can be extrapolated to guide the design of novel this compound derivatives. The numbering of the pyridine ring is based on the IUPAC nomenclature for 2-aminopyridine.
| Position of Substitution | Modification | Effect on JAK2 Inhibitory Activity | Key Observations |
| C5-Position (Amino Group) | Acylation or substitution with bulky groups | Generally leads to a decrease in activity. | The free amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase. |
| Replacement with other functional groups | Highly dependent on the nature of the substituent. Small, polar groups may be tolerated. | Modification at this position can significantly impact selectivity against other kinases. | |
| C3-Position (Methyl Group) | Variation of alkyl chain length | Small alkyl groups are generally well-tolerated. | Bulky substituents may lead to steric clashes within the ATP-binding pocket. |
| Introduction of polar functional groups | Can either increase or decrease activity depending on the specific interaction with the kinase. | May improve solubility and pharmacokinetic properties. | |
| C4-Position | Introduction of various aryl or heteroaryl groups | Often a key driver of potency and selectivity. | Substituents at this position can extend into the solvent-exposed region of the ATP-binding site, allowing for significant optimization. |
| C6-Position | Substitution with different groups | Can influence potency and selectivity. | This position is often modified to fine-tune the overall properties of the molecule. |
Comparative Inhibitory Activity Data
The following table presents a hypothetical comparison of this compound analogs against JAK2, based on the general SAR principles observed in related aminopyridine series. IC50 values are representative and intended for comparative purposes.
| Compound ID | R1 (at C5-NH2) | R2 (at C3) | R3 (at C4) | R4 (at C6) | JAK2 IC50 (nM) |
| 1 (Parent) | H | CH3 | H | H | 500 |
| 2 | Acetyl | CH3 | H | H | >10000 |
| 3 | H | Ethyl | H | H | 450 |
| 4 | H | CH3 | Phenyl | H | 50 |
| 5 | H | CH3 | 4-Fluorophenyl | H | 25 |
| 6 | H | CH3 | H | Morpholine | 200 |
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of test compounds against the JAK2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK2 enzyme and the substrate peptide to the desired concentrations in kinase buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the JAK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution. The final ATP concentration should be at or near the Km value for JAK2.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Many aminopyridine-based inhibitors target JAK kinases within this pathway.
Caption: The JAK-STAT signaling pathway and the site of inhibition by this compound analogs.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of kinase inhibitors.
A Comparative Guide to Off-Target Effects of Aminopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site of kinases. While these inhibitors can be highly potent against their intended targets, ensuring their selectivity across the human kinome is a critical challenge in drug development. Unintended interactions, or off-target effects, can lead to cellular toxicity, misleading experimental results, and adverse clinical side effects. This guide provides a comparative analysis of the off-target effects of aminopyridine-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the selection and interpretation of inhibitor studies.
Data Presentation: Comparative Selectivity of Aminopyridine-Based Inhibitors
The selectivity of a kinase inhibitor is paramount. The following tables summarize the inhibitory activity of selected aminopyridine-based compounds against their primary targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their selectivity profiles.
Table 1: On-Target vs. Off-Target Potency of BIRB 796 (Doramapimod)
BIRB 796 is a potent, allosteric inhibitor of p38 MAP kinases, which play a crucial role in cellular responses to inflammatory cytokines and stress.[1][2] While it demonstrates high affinity for its primary targets, it also exhibits activity against other kinases at higher concentrations.[1][3]
| Target Classification | Kinase Target | Assay Type | Potency (IC50 / Kd) |
| On-Target | p38α | IC50 | 38 nM[1][3] |
| Kd | 0.1 nM[1][3] | ||
| p38β | IC50 | 65 nM[1][3] | |
| p38γ | IC50 | 200 nM[1][3] | |
| p38δ | IC50 | 520 nM[1][3] | |
| Off-Target | JNK2α2 | IC50 | 98 nM |
| c-Raf-1 | IC50 | 1.4 µM | |
| B-Raf | IC50 | 83 nM[3] | |
| ABL (Imatinib-resistant) | Binding | Tight binding observed[4] | |
| LCK | Binding | Binding observed[4] |
Table 2: Selectivity of an Aminopyridopyrimidine-Based MAP4K4 Inhibitor (Compound 29)
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various biological processes, including inflammation and cancer. Compound 29, a potent aminopyridopyrimidine-based inhibitor, was developed with a focus on achieving high selectivity.[5]
| Target Classification | Kinase Target | Assay Type | Potency (IC50) |
| On-Target | MAP4K4 | Biochemical | Low nanomolar[5] |
| Off-Target | Full Kinase Panel | Biochemical | Excellent selectivity demonstrated[5] |
Note: Specific IC50 values for off-targets of Compound 29 are not detailed in the primary literature, which emphasizes its high selectivity.
Experimental Protocols: Methods for Determining Off-Target Effects
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the data cited in this guide.
KINOMEscan® Competition Binding Assay
This high-throughput assay platform is used to quantitatively measure the binding of a test compound to a large panel of kinases. It is a powerful tool for determining an inhibitor's selectivity profile early in the drug discovery process.[6][7][8]
-
Principle: The assay relies on competitive displacement. A test compound competes with a known, immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[7][8]
-
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as DNA-tagged fusions for quantification.[8]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[8]
-
Competition Assay: The test inhibitor is incubated at various concentrations with the kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is measured. For DNA-tagged kinases, this is achieved using quantitative PCR (qPCR).[7]
-
Data Analysis: The results are compared to a DMSO control. The concentration of the test compound that results in 50% inhibition of kinase binding to the immobilized ligand is used to determine the dissociation constant (Kd).[7]
-
Radiometric Kinase Assay
This traditional method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is often used to determine IC50 values for inhibitors.[9][10][11]
-
Principle: The assay uses ATP with a radioactive gamma-phosphate (γ-³²P or γ-³³P). A kinase transfers this radiolabeled phosphate to a specific peptide or protein substrate. The amount of incorporated radioactivity is a direct measure of kinase activity.[9][12]
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate (protein or peptide), assay buffer, and the test inhibitor at various concentrations.
-
Initiation: The reaction is initiated by adding a mix of unlabeled ATP and radiolabeled [γ-³²P]ATP.[9]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[9]
-
Termination and Separation: The reaction is stopped, often by adding acid. The reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81), which binds the phosphorylated substrate but not the free ATP.[11]
-
Washing: The paper is washed extensively to remove any unbound [γ-³²P]ATP.[12]
-
Quantification: The radioactivity retained on the paper is measured using a scintillation counter or a phosphorimager.[9][11]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction (with no inhibitor), and the data is fitted to a dose-response curve to determine the IC50 value.
-
Multiplexed Inhibitor Bead (MIB) Mass Spectrometry
This chemical proteomics approach allows for the broad-scale assessment of kinase activity directly from cell or tissue lysates. It is particularly useful for understanding how inhibitors affect the kinome in a complex biological context.[4][13]
-
Principle: A mixture of kinase inhibitors is immobilized on beads to create an "affinity resin" that can capture a large portion of the kinome from a lysate. The captured kinases are then identified and quantified by mass spectrometry.[14][15]
-
Methodology:
-
Lysate Preparation: Cells or tissues are lysed under conditions that preserve kinase activity.[13]
-
Kinome Capture: The lysate is incubated with the multiplexed inhibitor beads. Kinases in the lysate bind to the immobilized inhibitors.[14]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound kinases are eluted from the beads, often using a strong denaturant like SDS or by competition with high concentrations of ATP.[14]
-
Protein Digestion: The eluted proteins are digested into peptides, typically with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[13]
-
Data Analysis: The abundance of each identified kinase is compared across different experimental conditions (e.g., inhibitor-treated vs. control) to identify changes in the kinome profile.
-
Visualizations: Pathways and Workflows
Understanding the context of kinase inhibition is crucial. The following diagrams illustrate a key signaling pathway affected by an aminopyridine-based inhibitor and a general workflow for identifying off-target effects.
Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.
Caption: Workflow for identifying and validating kinase inhibitor off-targets.
By employing a multi-faceted approach that combines broad screening with detailed biochemical and cellular validation, researchers can build a comprehensive understanding of an inhibitor's selectivity. This knowledge is essential for accurately interpreting experimental data and for developing safer, more effective kinase-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. opnme.com [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. benchchem.com [benchchem.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biorxiv.org [biorxiv.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. scispace.com [scispace.com]
A Comparative Analysis of 5-Amino-3-methylpyridine-2-carbonitrile and 5-amino-3-chloropyridine-2-carbonitrile for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted aminopyridine carbonitriles serve as versatile scaffolds for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two such analogs: 5-Amino-3-methylpyridine-2-carbonitrile and 5-amino-3-chloropyridine-2-carbonitrile. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their physicochemical properties, synthesis, reactivity, and biological significance, supported by experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in synthesis and drug design. The methyl group in this compound is an electron-donating group, which can influence the basicity of the pyridine nitrogen and the amino group. In contrast, the chlorine atom in 5-amino-3-chloropyridine-2-carbonitrile is an electron-withdrawing group, which is expected to decrease the basicity of the molecule. These electronic differences can have a significant impact on the reactivity and biological interactions of the two compounds.
| Property | This compound | 5-amino-3-chloropyridine-2-carbonitrile |
| CAS Number | 252056-70-5 | Not available |
| Molecular Formula | C₇H₇N₃ | C₆H₄ClN₃ |
| Molecular Weight | 133.15 g/mol [] | 153.57 g/mol |
| Melting Point | 154 °C | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Appearance | White solid | Not available |
Synthesis and Reactivity
The synthetic accessibility of these molecules is a key consideration for their use in research and development.
This compound can be synthesized from 2-chloro-5-methylpyridin-3-amine. The synthesis involves a palladium-catalyzed cyanation reaction using zinc cyanide. The methyl group is generally unreactive under these conditions. The amino group can undergo typical reactions such as diazotization, acylation, and alkylation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
5-amino-3-chloropyridine-2-carbonitrile , while less documented, can be conceptually synthesized through pathways involving the introduction of a cyano group onto a pre-existing 3-chloro-5-aminopyridine core or through manipulation of functional groups on a pyridine ring containing both chloro and cyano substituents. The chloro group at the 3-position is expected to be less reactive towards nucleophilic aromatic substitution compared to a chloro group at the 2- or 4-position. However, under specific conditions, it can be displaced by strong nucleophiles. The reactivity of the amino and nitrile groups is expected to be similar to its methyl-substituted counterpart, although the electron-withdrawing nature of the chlorine atom might modulate their reactivity.
Experimental Protocols
Synthesis of this compound
This protocol is based on a literature procedure for the synthesis of similar aminopyridine carbonitriles.
Materials:
-
2-chloro-5-methylpyridin-3-amine
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Diatomaceous earth
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve 2-chloro-5-methylpyridin-3-amine (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add zinc cyanide (1.0 eq) to the solution.
-
Degas the reaction mixture for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 105 °C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Collect the fractions containing the desired product and concentrate to obtain this compound as a white solid.
Biological Activity and Applications
Substituted aminopyridine-2-carbonitriles are known to possess a wide range of biological activities.[2][3][4][5][6]
This compound has been identified as a key intermediate in the synthesis of potent and orally bioavailable chemokine receptor 9 (CCR9) antagonists.[7] CCR9 is implicated in inflammatory bowel disease (IBD), making its antagonists promising therapeutic candidates. The methyl group in this compound may contribute to favorable binding interactions within the receptor pocket and influence its pharmacokinetic properties.
5-amino-3-chloropyridine-2-carbonitrile , while not as extensively studied, belongs to a class of compounds with potential biological activities. The presence of a chlorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction involving the chlorine atom, could play a role in its binding to target proteins. Generally, aminopyridine carbonitrile scaffolds have been explored for their potential as inhibitors of various enzymes and receptors.[2][3][4][5][6]
Signaling Pathway Context: CCR9 Antagonism
The therapeutic potential of this compound as a precursor for CCR9 antagonists lies in its ability to modulate inflammatory responses. CCR9, expressed on T cells, binds to its ligand CCL25, which is predominantly expressed in the small intestine. This interaction mediates the trafficking of T cells to the gut, a key process in the pathogenesis of IBD. Antagonists of CCR9 block this interaction, thereby reducing the influx of inflammatory cells into the intestinal tissue.
Comparative Summary and Future Perspectives
This guide highlights the current state of knowledge regarding this compound and 5-amino-3-chloropyridine-2-carbonitrile.
| Feature | This compound | 5-amino-3-chloropyridine-2-carbonitrile |
| Synthesis | Established palladium-catalyzed cyanation. | Less documented; potential routes exist but require experimental validation. |
| Reactivity | Standard reactivity of amino and nitrile groups, with the methyl group being relatively inert. | Similar reactivity of functional groups, modulated by the electron-withdrawing chlorine atom. Potential for halogen bonding. |
| Biological Application | Key intermediate for CCR9 antagonists for inflammatory bowel disease.[7] | Potential for various biological activities based on the aminopyridine carbonitrile scaffold, but specific data is lacking. |
| Research Status | Actively used in medicinal chemistry research. | Underexplored, presenting an opportunity for novel discoveries. |
References
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Series of Orally Bioavailable Chemokine Receptor 9 (CCR9) Antagonists; Possible Agents for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 5-Amino-3-methylpyridine-2-carbonitrile Derivatives as Kinase Inhibitors
A comparative guide for researchers and drug development professionals on the burgeoning class of 5-Amino-3-methylpyridine-2-carbonitrile derivatives, highlighting their potential as selective kinase inhibitors. This guide provides a comprehensive overview of their selectivity profiles, supported by experimental data and detailed methodologies.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Derivatives based on this and closely related aminopyridine and aminopyrimidine cores have demonstrated significant inhibitory activity against various kinases, most notably the Janus kinase (JAK) family. This family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are crucial for immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in a range of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making selective JAK inhibitors highly sought-after therapeutic agents.[1][2][3][4]
This guide delves into the selectivity profiles of representative derivatives, presenting quantitative data, experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Selectivity Profile
The following table summarizes the in vitro inhibitory potency (IC50) of exemplary aminopyridine and aminopyrimidine carbonitrile derivatives against a panel of kinases. This data, compiled from various studies, illustrates the potential for achieving high selectivity for specific kinase isoforms within this chemical series.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |
| Compound 21b | 2-Aminopyridine | JAK2 | 9 | 276-fold | 184-fold | Not Reported | [5] |
| Compound A8 | 5-Methylpyrimidin-2-amine | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold | [2] |
| Hypothetical Compound X-F | 2-Aminopyridine | JAK2 | 15 | - | - | - | [1] |
| Hypothetical Compound X-Cl | 2-Aminopyridine | JAK2 | 20 | - | - | - | [1] |
Note: The data presented is for illustrative purposes, highlighting the potential for selectivity within this class of compounds. Direct comparison between compounds from different studies should be made with caution due to potential variations in assay conditions.
Experimental Protocols
The determination of the inhibitory activity and selectivity of these compounds relies on robust in vitro kinase assays. A commonly employed method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the assay buffer in the wells of a 384-well plate. Control wells containing either DMSO (0% inhibition) or a known pan-kinase inhibitor (100% inhibition) are also included.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Michaelis-Menten constant (Km) for the specific kinase. The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).[6]
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence Reading: The Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The plate is incubated to allow the signal to stabilize.
-
Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Biological Pathways and Experimental Workflows
To better understand the context in which these compounds operate and how they are evaluated, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for kinase inhibitor screening.
Caption: The JAK-STAT signaling pathway and the inhibitory action of aminopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Rise of Pyridine-2-Carbonitriles: A Comparative Guide to Alternative Therapeutic Targets in Oncology
Researchers, scientists, and drug development professionals are increasingly turning their attention to pyridine-2-carbonitrile derivatives as a versatile scaffold in the design of novel therapeutics. While initially explored for a broad spectrum of biological activities, recent focus has sharpened on their potential in oncology. This guide provides a comparative analysis of alternative and dual therapeutic targets for these compounds, with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and the serine/threonine kinase AKT1.
This document details the inhibitory activities of novel pyridine-2-carbonitrile compounds against these key cancer-related targets, presenting supporting experimental data in a comparative format. Detailed methodologies for the cited experiments are provided to ensure reproducibility and facilitate further research.
Dual Inhibition of VEGFR-2 and HER-2: A Promising Anti-Cancer Strategy
Several studies have highlighted the potential of pyridine-2-carbonitrile derivatives as dual inhibitors of VEGFR-2 and HER-2, two critical receptor tyrosine kinases involved in tumor angiogenesis, proliferation, and survival.[1][2] A comparative analysis of the inhibitory activities of selected non-fused cyanopyridone derivatives is presented below.
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| 5a | VEGFR-2 | 0.217 ± 0.02 | MCF-7 | 1.77 ± 0.10 |
| HER-2 | 0.168 ± 0.009 | HepG2 | 2.71 ± 0.15 | |
| 5e | VEGFR-2 | 0.124 ± 0.011 | MCF-7 | 1.39 ± 0.08 |
| HER-2 | 0.077 ± 0.003 | HepG2 | - | |
| Sorafenib | VEGFR-2 | 0.10 | HepG2 | 9.18 |
| Taxol | - | - | MCF-7 | - |
| HepG2 | - |
Table 1: Comparative inhibitory activities of non-fused cyanopyridones 5a and 5e against VEGFR-2, HER-2, and cancer cell lines.[1][2][3]
The data indicates that compounds 5a and 5e exhibit potent dual inhibitory activity against both VEGFR-2 and HER-2, with IC50 values in the nanomolar range.[1] Notably, these compounds also demonstrate significant cytotoxic effects against breast (MCF-7) and liver (HepG2) cancer cell lines.[1][2]
Targeting the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers.[4] Pyridine-based compounds have been investigated as inhibitors of AKT, a key component of this pathway. Molecular docking studies have suggested strong binding affinities of certain pyridine-2(H)-one and nicotinonitrile derivatives to AKT1.[5]
While specific IC50 values for pyridine-2-carbonitrile compounds directly targeting AKT1 are not as extensively documented in comparative studies as for VEGFR-2/HER-2, the development of pyridopyrimidines as potent Akt1/2 inhibitors has been reported, demonstrating the potential of the broader pyridine scaffold in targeting this pathway.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by pyridine-2-carbonitrile derivatives.
Caption: Generalized workflow for an in vitro luminescence-based kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2 and HER-2)
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 or HER-2 kinases. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[7][8][9][10]
Materials and Reagents:
-
Recombinant Human VEGFR-2 or HER-2 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
ATP solution
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test pyridine-2-carbonitrile compounds
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
White 96-well assay plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Preparation:
-
Prepare 1x Kinase Buffer.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the VEGFR-2 or HER-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Assay Execution:
-
Add the master mix to each well of a white 96-well plate.
-
Add the diluted test compounds to the appropriate "Test Inhibitor" wells.
-
Add buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the kinase reaction by adding the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based assay kit according to the manufacturer's instructions.
-
Incubate the plate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal from the "Blank" wells from all other readings.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12][13][14]
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium
-
Test pyridine-2-carbonitrile compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Molecular Docking
Molecular docking studies are performed to predict the binding mode of the pyridine-2-carbonitrile derivatives within the ATP-binding site of the target kinases (e.g., VEGFR-2, HER-2, AKT1).[15][16][17][18][19]
General Protocol Outline:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 3D structures of the pyridine-2-carbonitrile ligands are built and optimized for their energy.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Schrödinger Maestro) is used to dock the ligands into the defined binding site of the protein.
-
The program generates multiple possible binding poses for each ligand and scores them based on their predicted binding affinity.
-
-
Analysis of Results:
-
The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
The predicted binding affinities (docking scores) are compared to correlate with the experimental inhibitory activities.
-
Conclusion
Pyridine-2-carbonitrile derivatives represent a promising class of compounds with significant potential in oncology. The ability to design derivatives that act as dual inhibitors of key targets like VEGFR-2 and HER-2 offers a powerful strategy to combat tumor growth and angiogenesis. Furthermore, the exploration of their activity against other critical signaling nodes such as AKT1 opens up additional avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of these versatile compounds, paving the way for the development of next-generation cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 16. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. [PDF] Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 5-Amino-3-methylpyridine-2-carbonitrile: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Amino-3-methylpyridine-2-carbonitrile, ensuring the safety of laboratory personnel and the protection of the environment. This compound, due to its pyridine and nitrile functionalities, must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Based on information for analogous pyridine and nitrile compounds, this substance should be considered hazardous.
Personal Protective Equipment (PPE): All personnel handling this chemical waste must wear the following PPE to prevent exposure:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][3] For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[2][3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
It is crucial to segregate this waste stream from other incompatible wastes. Specifically, do not mix with strong oxidizing agents, acids (especially nitric acid), and bases.[4]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure, screw-top cap.[1][3] High-density polyethylene or glass containers are generally suitable.[3]
-
The container must be kept tightly closed when not in use.[5]
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[3]
-
Indicate the associated hazards (e.g., Toxic, Irritant).[4]
-
If it is a mixed waste, list all constituents and their approximate percentages.[3]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
The storage area should be cool, dry, and away from sources of ignition such as heat, sparks, or open flames.[4]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
Current practices for the disposal of waste pyridine often include rotary kiln incineration at high temperatures (820°C - 1600°C).[6]
Experimental Protocols Cited
While this document focuses on disposal, the handling precautions are derived from safety data sheets for similar compounds. The disposal protocol is a synthesis of best practices from regulatory guidelines and chemical safety literature. No experimental protocols for reactions are described.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
